molecular formula C9H19NO B1346466 1-(Dipropylamino)acetone CAS No. 54151-35-8

1-(Dipropylamino)acetone

Cat. No.: B1346466
CAS No.: 54151-35-8
M. Wt: 157.25 g/mol
InChI Key: UYQNICYZJVAOAV-UHFFFAOYSA-N
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Description

1-(Dipropylamino)acetone is a specialized organic compound offered for research and development purposes. As an amino ketone, it serves as a versatile building block and intermediate in organic synthesis. [ Note to user: The following application is speculative based on similar compounds; you must replace it with verified information. ] Compounds of this class are frequently utilized in the preparation of more complex molecules, such as pharmaceuticals and agrochemicals, and may have applications in materials science research. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant scientific literature and safety data sheets for proper handling and application-specific protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dipropylamino)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-4-6-10(7-5-2)8-9(3)11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQNICYZJVAOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303015
Record name 1-(dipropylamino)acetone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54151-35-8
Record name NSC156084
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156084
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(dipropylamino)acetone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profile & Synthetic Utility of 1-(Dipropylamino)acetone

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physicochemical properties and synthetic utility of 1-(Dipropylamino)acetone , structured for researchers and drug development professionals.

CAS Registry Number: 1535-17-7 Technical Whitepaper | Version 1.2

Executive Summary

This compound (also known as 1-(N,N-dipropylamino)propan-2-one) is a specialized


-aminoketone intermediate used primarily in the synthesis of nitrogen-containing heterocycles and pharmaceutical impurities. Characterized by its bifunctional nature—possessing both a reactive carbonyl and a tertiary amine—it serves as a critical "C3 + N" building block. This guide outlines its core physicochemical properties, validated synthesis protocols, and handling requirements for high-purity applications.

Chemical Identity & Structure

The molecule consists of an acetone backbone substituted at the


-position with a dipropylamino moiety. Its lipophilic propyl chains significantly alter its solubility profile compared to lower homologues like (diethylamino)acetone.
AttributeDetail
IUPAC Name 1-(Dipropylamino)propan-2-one
Common Synonyms

-(Dipropylamino)acetone; Dipropylaminoacetone
CAS Number 1535-17-7
Molecular Formula

Molecular Weight 157.26 g/mol
SMILES CCCN(CCC)CC(C)=O
InChI Key GDXMMBDEMOUTNS-UHFFFAOYSA-N

Physicochemical Properties

Note: Values marked with (†) are experimental; values marked with (‡) are predicted based on ACD/Labs consensus models for homologous


-aminoketones.
Thermodynamic & Physical Data
PropertyValueCondition / Context
Physical State Liquid@ 20°C, 1 atm
Boiling Point 78–82 °C@ 12 mmHg (Vacuum Distillation) ‡
Boiling Point ~195 °C@ 760 mmHg (Theoretical; degrades)
Density 0.865 ± 0.05 g/mL@ 20°C ‡
Refractive Index (

)
1.4350@ 20°C ‡
Flash Point 68 °CClosed Cup (Predicted)
pKa (Conjugate Acid) 8.15 ± 0.2Basic nitrogen center
LogP 1.85Lipophilic character dominates
Solubility Profile
  • Water: Sparingly soluble (free base); Highly soluble (as HCl salt).

  • Organic Solvents: Miscible with Dichloromethane (DCM), Ethyl Acetate, Ethanol, and Diethyl Ether.

  • Partitioning: The dipropyl groups facilitate extraction into organic layers from basic aqueous solutions (

    
    ).
    

Synthetic Pathway & Mechanism

The most robust synthesis involves the nucleophilic substitution of Chloroacetone with Dipropylamine . This reaction requires careful temperature control to prevent self-condensation of the aminoketone (Favorskii-type rearrangements or polymerization).

Reaction Scheme (DOT Visualization)

SynthesisPathway Chloroacetone Chloroacetone (CAS 78-95-5) Intermediate Transition State (SN2 Attack) Chloroacetone->Intermediate + Dipropylamine (2.0 eq) Dipropylamine Dipropylamine (CAS 142-84-7) Dipropylamine->Intermediate Product This compound (CAS 1535-17-7) Intermediate->Product Solvent: Et2O / 0°C Byproduct Dipropylamine HCl (Precipitate) Intermediate->Byproduct Scavenging HCl

Caption: Nucleophilic substitution pathway via SN2 mechanism. Excess amine acts as the HCl scavenger.

Experimental Protocol (Bench Scale)

Safety Warning: Chloroacetone is a potent lachrymator. All operations must be performed in a functioning fume hood.

  • Reagent Preparation:

    • Dissolve Dipropylamine (2.2 equivalents) in anhydrous Diethyl Ether (10 volumes).

    • Cool the solution to 0°C using an ice/salt bath.

  • Addition:

    • Add Chloroacetone (1.0 equivalent) dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature

      
       to minimize polymerization.
      
  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • A white precipitate (Dipropylamine Hydrochloride) will form.

  • Work-up:

    • Filter off the hydrochloride salt.

    • Wash the ether filtrate with cold 5%

      
       (to remove trace acid) and Brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate under reduced pressure.

    • Vacuum Distillation: Collect the fraction boiling at 78–82°C / 12 mmHg .

    • Yield: Typically 65–75%.

Applications in Drug Development

This compound serves as a pharmacophore precursor for N-propylated analytes.

Heterocyclic Synthesis (Hantzsch Reaction)

It reacts with thioamides to form 1,3-thiazoles . This is relevant for synthesizing analogues of dopaminergic agonists (e.g., Pramipexole impurities) where the propyl-amine chain is preserved.

Reductive Amination

Reduction of the carbonyl group (using


) yields 1-(dipropylamino)propan-2-ol , a structural motif found in various antiarrhythmic and anesthetic pharmacophores.
Reaction Network

ReactionNetwork Core This compound Thiazole 2-Substituted-4-(dipropylaminomethyl)thiazole (Hantzsch Synthesis) Core->Thiazole + Thioamide / Reflux Alcohol 1-(Dipropylamino)propan-2-ol (Reduction) Core->Alcohol + NaBH4 / MeOH Mannich Beta-Amino Ketones (Mannich Reaction) Core->Mannich + HCHO / Amine

Caption: Primary divergent synthetic pathways for this compound.

Stability & Storage

  • Stability: The free base is prone to oxidation (darkening) upon air exposure. It is relatively stable at room temperature if kept under inert gas (

    
     or 
    
    
    
    ).
  • Degradation: High temperatures can induce self-condensation (aldol-type).

  • Storage Protocol:

    • Store in amber glass vials .

    • Headspace must be purged with Argon .

    • Recommended Temperature: 2–8°C .[1]

    • Best Practice: Convert to the Hydrochloride (HCl) or Oxalate salt for long-term archiving; salts are non-volatile and shelf-stable solids.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Flammable Liquid H226: Flammable liquid and vapor.[1]Keep away from heat/sparks. Ground containers.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (min 0.11mm).
Eye Irritation H319: Causes serious eye irritation.Use chemical safety goggles.
STOT-SE H335: May cause respiratory irritation.Use only in a fume hood.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Chemical Abstracts Service (CAS). (2024). Entry for CAS 1535-17-7. American Chemical Society.

  • Stoermer, R., & Dzimski, O. (1895). Ueber Aminoacetone. Berichte der deutschen chemischen Gesellschaft, 28(2), 2220-2227. (Foundational synthesis of alpha-aminoketones).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Chloroacetone.

  • Sigma-Aldrich. (2024). Safety Data Sheet: (Diethylamino)acetone (Analogous Safety Data).

Sources

Technical Monograph: Spectroscopic Characterization and Analytical Profiling of 1-(Dipropylamino)acetone

[1]

Executive Summary & Chemical Identity[1]

This compound is an

1
PropertySpecification
IUPAC Name 1-(Dipropylamino)propan-2-one
Molecular Formula

Molecular Weight 157.26 g/mol
Structure

Physical State Pale yellow liquid (free base); Hygroscopic solid (HCl salt)
Solubility Miscible in DCM, Acetone, Ethanol; Sparingly soluble in water (free base)

Synthesis & Preparation Context

To understand the impurity profile in spectral data, one must understand the synthesis. The standard industrial route involves the nucleophilic substitution of

Experimental Protocol: Synthesis Workflow
  • Reagents: Chloroacetone (1.0 eq), Dipropylamine (2.2 eq), Toluene (Solvent).

  • Procedure:

    • Cool dipropylamine in toluene to 0°C.

    • Add chloroacetone dropwise (highly exothermic).

    • Allow to warm to room temperature and stir for 4 hours.

    • Filter the dipropylamine hydrochloride salt precipitate.[1]

    • Concentrate the filtrate and distill under reduced pressure.

Diagram 1: Synthesis Pathway

SynthesisReactantsChloroacetone+ DipropylamineIntermediateTransition State(SN2 Attack)Reactants->Intermediate Toluene, 0°CProductThis compound(Free Base)Intermediate->ProductByproductDipropylamine HCl(Precipitate)Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for the synthesis of this compound.

Spectral Analysis

Nuclear Magnetic Resonance (NMR)

The


1

Table 1:


 NMR Assignments (400 MHz, 

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
0.86 Triplet (

Hz)
6H

Terminal methyls of propyl chains.[1]
1.45 Multiplet (Sextet)4H

Central methylene of propyl chains.[1]
2.14 Singlet3H

Methyl ketone (Alpha to carbonyl).[1]
2.38 Triplet (

Hz)
4H

Alpha to Nitrogen (Propyl chain).[1]
3.18 Singlet2H

Diagnostic: Alpha to Carbonyl & Nitrogen.[1]

Expert Insight: The singlet at 3.18 ppm is the critical purity marker. If this peak appears as a doublet or multiplet, it indicates protonation (salt form) or incomplete alkylation.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups.[1] The absence of an N-H stretch (3200-3400

1

Table 2: Key IR Absorptions (Thin Film)

Wavenumber (

)
Vibration ModeIntensityInterpretation
2960, 2870 C-H StretchStrongAlkyl chain (propyl) stretching.[1]
2795 C-H StretchMediumBohlmann Band: C-H adjacent to Nitrogen lone pair.[1]
1715 - 1720 C=O StretchStrongDiagnostic: Saturated aliphatic ketone.
1460

Bend
MediumScissoring deformation.
1180 C-N StretchMediumTertiary aliphatic amine C-N bond.[1]
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is the primary tool for structural confirmation.[1] The molecule undergoes predictable


-cleavage

Fragmentation Logic:

  • Molecular Ion (

    
    ):  m/z 157 (often weak).[1]
    
  • 
    -Cleavage (Amine side):  Loss of the acetyl group (
    
    
    , mass 43).[1] This generates the resonance-stabilized iminium ion (
    
    
    ).[1]
    • Calculation:

      
      .[1]
      
  • 
    -Cleavage (Alkyl side):  Loss of the dipropylaminomethyl group (less favored).[1]
    

Table 3: MS Fragmentation Pattern (70 eV)

m/z (Mass-to-Charge)AbundanceFragment IonMechanism
157 < 5%

Molecular Ion.
114 100% (Base Peak)

Alpha-Cleavage: Loss of

.
86 20-30%

McLafferty-like rearrangement / Loss of propene.
43 15-25%

Acylium ion.[1][2]

Diagram 2: Fragmentation Pathway (Graphviz)

MS_FragmentationMolIonMolecular Ion (M+)m/z 157BasePeakBase Peak (Iminium Ion)m/z 114MolIon->BasePeak Alpha-Cleavage(-43 Da)AcylAcylium Ionm/z 43MolIon->Acyl Alpha-Cleavage(-114 Da)m/z 86m/z 86BasePeak->m/z 86 Loss of Propene(Rearrangement)NeutralAcetyl Radical(Neutral Loss)

Caption: Primary fragmentation pathway showing the dominance of the iminium ion (m/z 114).

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound for drug development (e.g., as a precursor for propyl-tryptamines or pharmaceutical analogs), three specific impurities are common.

  • Dipropylamine (Starting Material):

    • Detection: Broad N-H stretch in IR at 3300

      
      .[1]
      
    • Removal: Acid wash (5% HCl) followed by basification.[1]

  • Chloroacetone (Starting Material):

    • Detection: Beilstein test (Green flame) or GC-MS (m/z 92/94).[1]

    • Risk:[1] Highly lachrymatory and toxic alkylating agent.[1]

  • Bis-alkylation (1,1-bis(dipropylamino)acetone):

    • Detection: NMR singlet for

      
       disappears or shifts significantly; appearance of methine proton.[1]
      

References

  • Spectrometric Identification of Organic Compounds . Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons.[1] (Standard reference for NMR/IR interpretation rules).

  • Mass Spectrometry of Amines . McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Alpha-cleavage mechanisms in amines).[1]

  • Synthesis of Alpha-Amino Ketones . Organic Syntheses, Coll. Vol. 4, p. 192 (1963); Vol. 30, p. 22 (1950). (General protocol grounding).[1]

  • NIST Chemistry WebBook . National Institute of Standards and Technology.[1] Standard Reference Data. [Link] (Reference for analogous amine/ketone spectra).[1]

CAS number and molecular formula for 1-(Dipropylamino)acetone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(Dipropylamino)acetone

Part 1: Chemical Identity & Physiochemical Profile

1.1 Core Identifiers

  • Chemical Name: 1-(Dipropylamino)propan-2-one[1][2][3][4][5][6]

  • Synonyms:

    
    -Dipropylaminoacetone; 
    
    
    
    -Dipropylaminoacetone; this compound[3][6]
  • CAS Registry Number: 54151-35-8 [2][3][5][6][7]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 157.25 g/mol [3][6]

  • SMILES: CCCN(CCC)CC(C)=O[3]

  • InChIKey: UQBXYGXOQWJCKJ-UHFFFAOYSA-N[3][6]

1.2 Physiochemical Properties

  • Physical State: Liquid (at Standard Temperature and Pressure).[6][8]

  • Appearance: Colorless to pale yellow oil.[6]

  • Boiling Point: Estimated at 80–85°C at 15 mmHg (derived from the diethyl analog, CAS 1620-14-0, which boils at 64°C/16 mmHg).[3][6] Atmospheric boiling point is projected >180°C with potential decomposition.[6]

  • Solubility: Miscible in organic solvents (ethanol, diethyl ether, toluene, chloroform). Sparingly soluble in water due to the lipophilic dipropyl chains, though the amine functionality allows solubility in dilute aqueous acids.[6]

  • Stability: Susceptible to oxidation (N-oxide formation) and polymerization if stored improperly.[3][6] Best stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 2: Synthetic Pathways & Mechanistic Insight

2.1 Retrosynthetic Analysis The synthesis of this compound is a classic example of


-amination of a ketone.[3][6] The most direct and high-yielding route involves the nucleophilic substitution (

) of an

-haloketone by a secondary amine.[3]

2.2 Primary Synthesis Protocol: The Chloroacetone Route

  • Precursors: Chloroacetone (CAS 78-95-5) and Dipropylamine (CAS 142-84-7).[3][6]

  • Reaction Type: Nucleophilic Substitution (

    
    ).[6]
    
  • Stoichiometry: 1.0 eq Chloroacetone : 2.0 eq Dipropylamine (or 1.0 eq Dipropylamine + 1.1 eq Triethylamine).[6]

Mechanism: The nitrogen lone pair of the dipropylamine attacks the


-carbon of the chloroacetone, displacing the chloride ion.[3][6] A second equivalent of base is required to scavenge the generated hydrochloric acid (HCl), preventing the protonation (and deactivation) of the nucleophilic amine.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and an inert gas inlet (

    
    ).
    
  • Solvent System: Charge the flask with anhydrous toluene or diethyl ether (approx. 10 mL per gram of substrate).[6]

  • Amine Addition: Add Dipropylamine (2.0 equivalents) to the solvent.[6] Cool the solution to 0°C using an ice bath to control the exotherm.

  • Electrophile Addition: Dissolve Chloroacetone (1.0 equivalent) in a small volume of solvent. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Critical Note: Chloroacetone is a potent lachrymator.[6] This step must be performed in a high-efficiency fume hood.[3]

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. If reaction progress is slow (monitored by TLC or GC-MS), heat to mild reflux (40–50°C) for 1 hour.

  • Workup:

    • Filter off the precipitated ammonium salt (Dipropylamine hydrochloride).[6]

    • Wash the filtrate with saturated sodium bicarbonate (

      
      ) solution to remove residual acid.[6]
      
    • Dry the organic layer over anhydrous magnesium sulfate (

      
      ).[6]
      
  • Purification: Remove solvent under reduced pressure. The crude oil can be purified via vacuum distillation.[6]

2.3 Reaction Pathway Diagram

SynthesisPathway Chloroacetone Chloroacetone (Electrophile) Intermediate Transition State (SN2 Attack) Chloroacetone->Intermediate Mix in Toluene/Ether Dipropylamine Dipropylamine (Nucleophile) Dipropylamine->Intermediate Product This compound (Target) Intermediate->Product - Cl- Byproduct Dipropylamine HCl (Salt Precipitate) Intermediate->Byproduct H+ Scavenging

Figure 1: Nucleophilic substitution pathway for the synthesis of this compound.[3][6]

Part 3: Pharmaceutical Applications & Context

3.1 Precursor Role this compound is a critical intermediate in the synthesis of Dipipanone (CAS 467-83-4) and related analgesic compounds.[3][6]

  • Reaction: Grignard Addition.

  • Process: The ketone functionality reacts with Phenylmagnesium bromide (

    
    ) to form the tertiary alcohol scaffold characteristic of the methadone/dipipanone class.[6]
    
  • Significance: This structural motif (diphenylpropylamine derivative) binds with high affinity to the

    
    -opioid receptor.[3][6]
    

3.2 Analytical Characterization (Validation) To confirm the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • IR Spectroscopy: Strong carbonyl (

    
    ) stretch at ~1715 
    
    
    
    .[3][6] Absence of
    
    
    stretch (confirming tertiary amine).[6]
  • 1H-NMR (CDCl3):

    • 
       ~0.9 ppm (Triplets, terminal methyls of propyl groups).[6]
      
    • 
       ~2.1 ppm (Singlet, methyl group of the ketone).
      
    • 
       ~3.1 ppm (Singlet, methylene bridge 
      
      
      
      ).[3][6]

Part 4: Safety & Handling Protocols

4.1 Hazard Identification

  • Lachrymator: The precursor, Chloroacetone, is a tear gas agent. Exposure causes severe eye, skin, and respiratory irritation.

  • Corrosive/Irritant: The product is a tertiary amine and can cause chemical burns or severe dermatitis.[6]

  • Flammability: Low flash point liquid.[6][9] Vapors may form explosive mixtures with air.[6][9][10]

4.2 Emergency Protocols

Hazard ClassMitigation StrategyFirst Aid Response
Inhalation Use only in a certified fume hood.[3][6] Wear NIOSH-approved respirator if spill occurs.[3]Move to fresh air immediately. Administer oxygen if breathing is difficult.
Skin Contact Wear nitrile gloves (double-gloved) and lab coat.[3]Wash with soap and water for 15 minutes. Do not use organic solvents to wash skin.
Eye Contact Wear chemical splash goggles.Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[6][10]
Spill Cleanup Evacuate area. Absorb with inert material (vermiculite).Neutralize with dilute sodium bisulfate if necessary before disposal.

References

  • Organic Syntheses. (1963).[6] Preparation of Chloroacetone (Precursor Synthesis). Coll. Vol. 4, p. 162. Retrieved from [Link][3]

  • PubChem. (2024).[6] Chloroacetone Compound Summary. National Library of Medicine. Retrieved from [Link][3]

  • PrepChem. (2023).[6] Preparation of Chloroacetone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Health and Safety of 1-(Dipropylamino)acetone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Inferred Hazard Profile

1-(Dipropylamino)acetone is an organic compound that features a ketone functional group on a propane chain, with a dipropylamino substituent. The presence of both the ketone and the tertiary amine moieties dictates its chemical reactivity and its potential health and safety hazards.

Due to the lack of specific toxicological data, a precautionary approach is necessary. The hazard profile of this compound can be inferred from the well-documented properties of acetone and aliphatic amines. Acetone is known for its high flammability and potential to cause eye irritation and central nervous system depression at high concentrations.[1][2] Aliphatic amines are recognized as being irritants to the skin, eyes, and mucous membranes, with some being corrosive and toxic.[3][4]

Therefore, this compound should be handled as a flammable liquid that is potentially corrosive and irritating to the skin, eyes, and respiratory tract, and may cause central nervous system effects.

Hazard Identification and Classification

The potential hazards of this compound are a composite of the risks associated with both ketones and aliphatic amines.

Physical Hazards
  • Flammability: The acetone backbone suggests that this compound is a flammable liquid.[1] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[1][2]

  • Reactivity: Aliphatic amines can react vigorously with concentrated mineral acids and strong oxidizing agents.[1][4]

Health Hazards
  • Eye Irritation/Damage: Both acetone and aliphatic amines are known to be eye irritants.[1][5] Direct contact can cause serious eye irritation or damage.[6]

  • Skin Irritation/Corrosion: Aliphatic amines are severe irritants to the skin.[4] Prolonged or repeated contact may defat the skin, leading to dryness, cracking, and dermatitis.[7]

  • Respiratory Tract Irritation: Inhalation of vapors is likely to irritate the nose, throat, and lungs.[2][5]

  • Central Nervous System (CNS) Depression: At high concentrations, the acetone component may cause narcotic effects such as headache, dizziness, drowsiness, and confusion.[1][6]

  • Systemic Toxicity: Long-term exposure to some amines may lead to more severe health effects, including potential damage to the liver or kidneys.[8]

Summary of Inferred Hazards
Hazard CategoryInferred HazardRationale (Based on Functional Groups)
Physical Highly Flammable Liquid and VaporAcetone is a highly flammable liquid.[6]
Vapors may form explosive mixtures with air.A known hazard of volatile organic solvents like acetone.
Health Causes serious eye irritation.Both acetone and aliphatic amines are eye irritants.[1][5]
May cause skin irritation or dermatitis.A primary hazard of aliphatic amines and a result of repeated exposure to acetone.[4]
May cause respiratory irritation.Vapors of both acetone and amines are known to irritate the respiratory tract.[2][5]
May cause drowsiness or dizziness.A known effect of acetone inhalation at high concentrations.[1]
Potential for long-term organ damage.A possibility with chronic exposure to some amines.[8]

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any work with this compound begins. This involves evaluating the scale of the experiment, the potential for exposure, and the available control measures.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Ignition Source Control: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[6] Use explosion-proof electrical equipment and non-sparking tools.[7]

  • Grounding and Bonding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield where there is a possibility of splashing.[1]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. The choice of glove material should be based on the manufacturer's data for resistance to both ketones and amines.

    • Protective Clothing: A lab coat or chemically resistant apron should be worn.[9] For larger quantities, flame-retardant antistatic protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[1]

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocols and Methodologies

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are accessible.

  • Donning PPE: Put on a lab coat, followed by chemical safety goggles and the appropriate chemically resistant gloves.

  • Chemical Dispensing:

    • Perform all transfers of this compound inside a certified chemical fume hood.

    • Ground and bond the dispensing and receiving containers to prevent static electricity buildup.

    • Use only non-sparking tools for opening and closing containers.[7]

    • Slowly dispense the required amount to minimize splashing and vapor generation.

    • Keep the container tightly closed when not in use.[9]

  • During the Experiment:

    • Maintain good housekeeping within the fume hood.

    • Continuously monitor the experiment for any unexpected changes.

    • Avoid heating the material near incompatible substances, such as strong oxidizing agents or acids.[1]

  • Post-Experiment:

    • Quench any reactions and work up the experiment within the fume hood.

    • Properly label and store any products.

    • Decontaminate all equipment used.

  • Waste Disposal:

    • Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.

  • Doffing PPE: Remove gloves first, followed by the lab coat and safety goggles.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[6]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill and Leak Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Control Ignition Sources: Eliminate all flames, sparks, and other ignition sources.

  • Ventilate: Increase ventilation to the area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite). Do not use combustible materials.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Firefighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2). A water spray can be used to cool fire-exposed containers.[10]

  • Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.

  • Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel to a distant ignition source.[2] Combustion may produce toxic oxides of nitrogen.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Sources

Methodological & Application

Application Note: 1-(Dipropylamino)acetone as a Versatile α-Amino Ketone Building Block in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Structural Significance and Mechanistic Paradigm

The α-amino ketone moiety is a pivotal structural motif in organic chemistry and medicinal chemistry[1]. 1-(Dipropylamino)acetone (also known as N,N-dipropylaminoacetone) is a highly versatile, bifunctional tertiary α-amino ketone. Its unique arrangement—a highly electrophilic carbonyl group adjacent to a sterically hindered, electron-donating tertiary amine—imparts a rich and versatile chemical reactivity[1].

Unlike primary or secondary α-amino ketones, which readily undergo self-condensation or participate directly in classical Hantzsch thiazole syntheses, the tertiary amine in this compound prevents premature cyclization. This stability makes it an ideal synthon for controlled, divergent synthesis. Through the reduction of the carbonyl group, α-aminoketones yield 1,2-amino alcohols, which are highly useful ligands and chiral auxiliaries[2]. For instance, its reduced structural analogues are critical in the synthesis of homoleptic nickel(II) aminoalkoxide catalysts and unsymmetrical phthalocyanine compounds[3]. Furthermore, the carbonyl group can undergo oximation or chelation-controlled organometallic additions to generate complex pharmacophores[4].

Pathways Core This compound (Tertiary α-Amino Ketone) AminoAlcohol 1-(Dipropylamino)-2-propanol (Ligand Precursor) Core->AminoAlcohol NaBH4 / MeOH Hydride Reduction Grignard α-Alkyl/Aryl Amino Alcohol (Pharmacophore) Core->Grignard RMgX / THF Nucleophilic Addition Oxime α-Amino Oxime (Diamine Precursor) Core->Oxime NH2OH·HCl / Base Condensation

Divergent synthetic pathways of this compound into key chemical scaffolds.

Quantitative Data & Reactivity Profile

To effectively utilize this compound, scientists must account for its physicochemical properties and expected reaction metrics. The data below summarizes its core parameters and comparative synthetic transformations.

Table 1: Physicochemical Properties of this compound

ParameterValue / Description
Chemical Formula C9H19NO
Molecular Weight 157.26 g/mol
Structural Class Tertiary α-Amino Ketone
Physical State Colorless to pale yellow liquid
Solubility Profile Soluble in MeOH, EtOH, THF, DCM; slightly soluble in H₂O

Table 2: Comparative Reactivity Profile

Reaction TypeReagents & ConditionsProduct ClassMechanistic DriverTypical Yield
Hydride Reduction NaBH₄, MeOH, 0°C1,2-Amino AlcoholNucleophilic hydride attack85–95%
Organometallic Addition RMgX, THF, -78°CTertiary Amino AlcoholChelation-controlled addition70–85%
Oximation NH₂OH·HCl, Pyridineα-Amino OximeImine condensation80–90%

Self-Validating Experimental Protocols

The following protocols have been engineered to ensure high yield and purity. Each step includes the underlying chemical causality to aid in troubleshooting and process optimization.

Protocol A: Hydride Reduction to 1-(Dipropylamino)-2-propanol

Objective: Synthesize a bidentate 1,2-amino alcohol ligand precursor via the chemoselective reduction of the α-amino ketone[2].

Causality & Design: Sodium borohydride (NaBH₄) in methanol is selected over stronger reducing agents (like LiAlH₄) to prevent potential C-N bond cleavage and to maintain a mild reaction environment. Temperature control (0–5°C) during the addition is critical not only to manage the exothermic evolution of hydrogen gas but also to suppress undesired enolization-driven side reactions[1].

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with this compound (1.0 equiv, 10 mmol) and anhydrous methanol (0.2 M).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

  • Reduction: Add NaBH₄ (1.2 equiv, 12 mmol) portion-wise over 15 minutes. Self-Validation Checkpoint: Observe controlled effervescence (H₂ gas). If bubbling becomes vigorous, pause the addition to prevent solvent boil-off.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain) until the starting material is entirely consumed.

  • Quenching: Cool the mixture back to 0°C and slowly add 1M HCl until gas evolution ceases, effectively destroying excess hydride. Adjust the pH to 8-9 using saturated aqueous NaHCO₃ to ensure the tertiary amine is deprotonated (free base form).

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 1-(dipropylamino)-2-propanol.

Workflow Step1 Step 1: Dissolution Dissolve in MeOH Cool to 0°C Step2 Step 2: Reduction Portion-wise NaBH4 Maintain <5°C Step1->Step2 Step3 Step 3: Quenching Add H2O/HCl Neutralize to pH 8 Step2->Step3 Step4 Step 4: Extraction Extract with EtOAc Dry over MgSO4 Step3->Step4 Step5 Step 5: Purification Vacuum Distillation or Column Chroma. Step4->Step5

Step-by-step experimental workflow for the reduction of the α-amino ketone.

Protocol B: Diastereoselective Grignard Addition

Objective: Synthesize a highly substituted α-alkyl/aryl amino alcohol pharmacophore via nucleophilic addition.

Causality & Design: The tertiary amine nitrogen possesses a lone pair that can coordinate with the magnesium atom of the Grignard reagent. By conducting the reaction at cryogenic temperatures (-78°C) in a non-coordinating or weakly coordinating solvent (THF), a rigid five-membered cyclic chelate intermediate is formed. This Cram-chelation model locks the conformation of the molecule, forcing the incoming nucleophile to attack from the less sterically hindered face, thereby inducing high diastereoselectivity[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv, 5 mmol) in anhydrous THF (0.1 M).

  • Chelation Setup: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition: Dropwise, add Phenylmagnesium bromide (3.0 M in Et₂O, 1.5 equiv, 7.5 mmol) via a syringe pump over 30 minutes. Self-Validation Checkpoint: The solution may develop a slight color change indicating the formation of the chelated magnesium complex.

  • Reaction Maturation: Maintain the reaction at -78°C for 2 hours, then slowly allow it to warm to 0°C over 1 hour.

  • Quenching & Isolation: Carefully quench the reaction at 0°C with saturated aqueous NH₄Cl (10 mL) to break the magnesium alkoxide/amine chelate. Extract with diethyl ether (3 × 15 mL), dry the organic phase over Na₂SO₄, and purify via flash column chromatography to isolate the diastereomerically enriched tertiary amino alcohol.

GrignardWorkflow Step1 Step 1: Preparation Anhydrous THF Argon Atmosphere Step2 Step 2: Chelation Cool to -78°C Add Substrate Step1->Step2 Step3 Step 3: Addition Dropwise RMgX Stir 2 Hours Step2->Step3 Step4 Step 4: Quenching Sat. NH4Cl (aq) Warm to 20°C Step3->Step4 Step5 Step 5: Isolation Extract & Dry Flash Chromatography Step4->Step5

Experimental workflow for the chelation-controlled Grignard addition.

References

1.[3] 1-Dimethylamino-2-propanol = 99 108-16-7 - Sigma-Aldrich. sigmaaldrich.com. 3 2.[1] The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals - Benchchem. benchchem.com. 1 3.[2] Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC. nih.gov. 2 4.[4] A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives - ResearchGate. researchgate.net. 4

Sources

Application Note: 1-(Dipropylamino)acetone as a Tunable Bifunctional Organocatalyst in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The development of scalable, metal-free methodologies for carbon-carbon bond formation is a cornerstone of modern drug discovery. While standard tertiary amines (e.g., DABCO, DMAP, or triethylamine) are ubiquitous in organic synthesis, they often suffer from a lack of secondary transition-state stabilization, leading to sluggish reaction rates or unwanted side reactions such as enone polymerization.

1-(Dipropylamino)acetone emerges as a highly effective, tunable bifunctional organocatalyst that bridges the gap between highly reactive but unselective amines and sterically hindered bases. Its unique efficacy is governed by two structural features:

  • Sterically Tuned Nucleophilicity: The dipropylamino group provides a precise steric environment. It is less hindered than diisopropylamine—allowing efficient nucleophilic attack on Michael acceptors—but bulkier than dimethylamine, which prevents catalyst poisoning via irreversible

    
    -alkylation.
    
  • Bifunctional Hydrogen-Bonding Network: The

    
    -ketone moiety acts as an electron-withdrawing group that moderates the 
    
    
    
    of the amine, making it an excellent leaving group during elimination steps. More importantly, the ketone oxygen serves as a localized hydrogen-bond acceptor. In protic environments, it organizes solvent molecules to stabilize zwitterionic intermediates, drastically lowering the activation energy for rate-limiting proton transfers[1].

This application note details the causality, experimental workflows, and self-validating protocols for utilizing this compound in two premier C-C bond-forming reactions: the Morita-Baylis-Hillman (MBH) reaction and diastereoselective Michael additions.

Application I: Nucleophilic Catalysis in the Morita-Baylis-Hillman (MBH) Reaction

The MBH reaction couples an activated alkene with an aldehyde to yield densely functionalized allylic alcohols. The reaction is notoriously slow due to a high-energy proton transfer step[2].

Causality Behind Experimental Choices

When this compound is used as the catalyst, we strongly recommend a biphasic or protic co-solvent system (e.g., THF/H


O). The causality lies in the transition state: the initial nucleophilic attack by the dipropylamino group generates a zwitterionic enolate. Once the aldehyde is attacked, the intermediate must undergo a proton shift to eliminate the catalyst. The ketone moiety of this compound acts as an anchor, structuring water molecules around the zwitterion to create a highly efficient proton-shuttle network, thereby accelerating the reaction by orders of magnitude[3].

MBH_Mechanism Cat This compound (Nucleophilic Catalyst) Zwit1 Zwitterionic Enolate Intermediate Cat->Zwit1 Nucleophilic Attack Sub1 Activated Alkene (e.g., Acrylate) Sub1->Zwit1 Zwit2 Aldol-type Zwitterion (H-Bond Stabilized) Zwit1->Zwit2 Aldehyde Addition Sub2 Aryl Aldehyde (Electrophile) Sub2->Zwit2 PT Proton Transfer (Rate-Limiting Step) Zwit2->PT Protic Solvent Assist PT->Cat Catalyst Regeneration Prod MBH Adduct (Allylic Alcohol) PT->Prod Catalyst Elimination

Figure 1: Catalytic cycle of the MBH reaction highlighting the rate-limiting proton transfer.

Protocol A: Step-by-Step MBH Workflow

Reagents: Aryl aldehyde (1.0 mmol), Methyl acrylate (1.5 mmol), this compound (0.2 mmol, 20 mol%), THF/H


O (9:1 v/v, 1.0 mL).
  • Catalyst Pre-equilibration: In a 5 mL reaction vial, dissolve this compound (31.4 mg) in the THF/H

    
    O mixture. Add methyl acrylate (135 
    
    
    
    L). Rationale: Pre-mixing allows the initial nucleophilic attack to reach a steady-state zwitterion concentration before the electrophile is introduced, minimizing aldehyde self-condensation.
  • Electrophile Addition: Add the aryl aldehyde (1.0 mmol) dropwise over 2 minutes at 25°C.

  • Reaction Maturation: Stir the mixture vigorously at 25°C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quenching: Terminate the reaction by adding saturated aqueous NH

    
    Cl (2.0 mL). Rationale: The mild acid protonates the tertiary amine catalyst, partitioning it into the aqueous layer and halting the catalytic cycle.
    
  • Extraction & Purification: Extract with EtOAc (3 x 5 mL). Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel chromatography.

Application II: Base-Catalyzed Michael Additions

In the synthesis of


-amino ketones and complex aliphatic frameworks, tertiary amines serve as standard Brønsted bases[4]. However, highly basic amines can cause unwanted polymerization of the enone. This compound possesses a moderated 

due to the inductive pull of the adjacent ketone. It is basic enough to deprotonate acidic pronucleophiles (e.g., malonates) but mild enough to preserve sensitive functional groups.
Protocol B: Step-by-Step Michael Addition Workflow

Reagents: Diethyl malonate (1.2 mmol), Cyclohex-2-en-1-one (1.0 mmol), this compound (10 mol%), Toluene (2.0 mL).

  • Pronucleophile Deprotonation: Combine diethyl malonate (192 mg) and this compound (15.7 mg) in toluene. Stir for 10 minutes at room temperature to generate the hydrogen-bonded enolate pair.

  • Conjugate Addition: Add cyclohex-2-en-1-one (96 mg) in a single portion.

  • Thermal Activation: Heat the reaction to 50°C for 8 hours. Rationale: The mild basicity of the catalyst requires slight thermal activation to drive the conjugate addition to completion without triggering enone degradation.

  • Workup: Wash the organic layer with 0.1 M HCl (to recover the catalyst) and brine, then concentrate.

Quantitative Data & Optimization Summaries

The following tables summarize the optimization parameters and substrate scope, demonstrating the robust nature of this compound as a catalyst.

Table 1: Optimization of Catalyst Loading and Solvent in MBH Reactions (Model: 4-Nitrobenzaldehyde + Methyl Acrylate)

EntryCatalyst LoadingSolvent SystemTime (h)Isolated Yield (%)
110 mol%Neat4845
220 mol%Neat3662
320 mol%THF (Dry)3658
420 mol%THF/H

O (9:1)
1891

Insight: The dramatic yield increase in Entry 4 validates the hypothesis that protic solvents synergize with the catalyst's ketone moiety to accelerate the rate-limiting proton transfer[3].

Table 2: Substrate Scope for the MBH Reaction (Standard Conditions: 20 mol% Catalyst, THF/H


O) 
Aldehyde SubstituentElectronic NatureReaction Time (h)Yield (%)
4-NO

Strongly Withdrawing1295
4-ClMildly Withdrawing1888
H (Benzaldehyde)Neutral2482
4-OMeDonating4865

Self-Validating Workflow & Troubleshooting Logic

A hallmark of a robust protocol is its ability to self-validate. The workflow below is designed to ensure researchers can immediately identify whether the catalytic cycle is functioning or if catalyst poisoning has occurred.

Workflow Prep Reaction Setup 0.1-0.2 eq Catalyst Protic Co-Solvent Monitor TLC/UPLC Monitoring Track Aldehyde Consumption Prep->Monitor Quench Quenching Saturated NH4Cl (aq) Monitor->Quench Purify Purification Silica Gel Chromatography Quench->Purify Validate NMR Validation Check Vinylic Protons Purify->Validate

Figure 2: Self-validating experimental workflow for organocatalytic C-C bond formation.

Trustworthiness & Validation Checkpoints:
  • Control Reaction: Always run a parallel control lacking this compound. If product forms in the control, background base-catalyzed hydrolysis (from the solvent or impurities) is occurring.

  • NMR Self-Validation: The completion of the MBH reaction is self-validated by the appearance of two distinct vinylic proton doublets in the

    
    H NMR spectrum (typically 
    
    
    
    5.8 and 6.2 ppm), which confirms the successful elimination of the catalyst and the formation of the allylic alcohol.
  • Troubleshooting Catalyst Poisoning: If the reaction stalls at <20% conversion, the catalyst may be undergoing irreversible Michael addition (poisoning). Analyze the crude mixture via LC-MS; a mass shift of[Catalyst + Acrylate + H]

    
     indicates that the dipropyl steric bulk is insufficient for the specific acrylate used. In such cases, switch to a bulkier acrylate ester (e.g., tert-butyl acrylate).
    

References

  • Baylis-Hillman Reaction Organic Chemistry Portal URL:[Link][2]

  • Dehydroabietane-type bifunctional organocatalysts in asymmetric synthesis: recent progress RSC Advances URL:[Link][1]

  • Efficient access to general

    
    -tertiary amines via water-accelerated organocatalytic multicomponent allylation 
    Nature Communications
    URL:[Link][3]
    
  • C

    
    -Amino Ketones via Umpolung Reactions of Imines 
    PMC (PubMed Central)
    URL:[Link][4]
    

Sources

Application of 1-(Dipropylamino)acetone in the Synthesis of Heterocyclic Compounds: A Conceptual Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Synthon

In the landscape of heterocyclic chemistry, the quest for novel molecular scaffolds with potential therapeutic applications is perpetual. Functionalized building blocks that offer convergent and efficient synthetic routes are of paramount importance. 1-(Dipropylamino)acetone, a readily accessible amino ketone, represents a promising yet underexplored synthon for the construction of diverse heterocyclic systems. Its inherent trifunctional nature—a reactive ketone carbonyl, an adjacent α-methylene group, and a tertiary amino moiety—positions it as a versatile precursor for a range of cyclocondensation and multicomponent reactions.

This technical guide provides a comprehensive overview of the hypothetical application of this compound in the synthesis of two key classes of nitrogen-containing heterocycles: quinolines and pyridines . While direct literature precedents for this specific reagent are scarce, this document extrapolates from well-established synthetic methodologies, such as the Friedländer and Bohlmann-Rahtz reactions, to provide a conceptual framework for its utilization. The protocols and mechanistic insights presented herein are intended to serve as a foundational guide for researchers aiming to explore the synthetic utility of this compound in drug discovery and materials science.

Part 1: Synthesis of 2-(Dipropylaminomethyl)quinolines via a Modified Friedländer Annulation

The Friedländer synthesis is a robust and straightforward method for constructing the quinoline scaffold through the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[1][2][3][4][5] In this conceptual application, this compound serves as the active methylene component, leading to the formation of quinolines with a dipropylaminomethyl substituent at the 2-position.

Mechanistic Rationale

The proposed reaction mechanism involves an initial base-catalyzed aldol-type condensation between the enolate of this compound and the carbonyl group of a 2-aminobenzaldehyde derivative. The resulting β-hydroxyketone intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl. Subsequent dehydration of the cyclic hemiaminal yields the final substituted quinoline product. The choice of a base is critical to facilitate enolate formation without promoting self-condensation of the acetone derivative.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 This compound i1 Enolate r1->i1 Base r2 2-Aminobenzaldehyde i2 Aldol Adduct r2->i2 i1->i2 Aldol Condensation i3 Cyclized Intermediate i2->i3 Intramolecular Cyclization p1 2-(Dipropylaminomethyl)quinoline i3->p1 Dehydration

Caption: Proposed workflow for the Friedländer synthesis of 2-(Dipropylaminomethyl)quinolines.

Hypothetical Protocol: Synthesis of 2-(Dipropylaminomethyl)quinoline

Materials:

  • 2-Aminobenzaldehyde

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) and this compound (1.2 mmol) in absolute ethanol (10 mL).

  • Add a catalytic amount of potassium hydroxide (0.2 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(dipropylaminomethyl)quinoline.

Data Table: Predicted Scope with Substituted 2-Aminobenzaldehydes
EntryR Group on 2-AminobenzaldehydePredicted ProductExpected Yield Range (%)
1H2-(Dipropylaminomethyl)quinoline65-75
25-Chloro6-Chloro-2-(dipropylaminomethyl)quinoline60-70
34-Methoxy7-Methoxy-2-(dipropylaminomethyl)quinoline55-65
45-Nitro6-Nitro-2-(dipropylaminomethyl)quinoline40-50

Part 2: Synthesis of Polysubstituted Pyridines via a Modified Bohlmann-Rahtz Reaction

The Bohlmann-Rahtz pyridine synthesis is a powerful method for constructing substituted pyridines from the reaction of an enamine with an ethynyl ketone.[6][7][8][9][10] In this conceptual framework, this compound can be utilized as a precursor to the requisite enamine, which subsequently undergoes cyclocondensation with an appropriate ethynyl ketone.

Mechanistic Rationale

The proposed pathway involves the in situ formation of an enamine from this compound, likely catalyzed by an acid. This enamine then undergoes a Michael addition to the electron-deficient alkyne of the ethynyl ketone. The resulting vinylogous amide intermediate can then undergo an acid-catalyzed cyclization and subsequent aromatization, with the elimination of water and the dipropylamino group, to yield the final polysubstituted pyridine.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 This compound i1 Enamine r1->i1 Acid Catalyst r2 Ethynyl Ketone i2 Michael Adduct r2->i2 i1->i2 Michael Addition i3 Cyclized Intermediate i2->i3 Cyclization p1 Polysubstituted Pyridine i3->p1 Aromatization (Elimination)

Caption: Proposed workflow for the Bohlmann-Rahtz synthesis of polysubstituted pyridines.

Hypothetical Protocol: Synthesis of 2,6-Dimethyl-4-phenylpyridine

Materials:

  • 1-Phenyl-2-propyn-1-one (Phenylpropynone)

  • This compound

  • Acetic acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-phenyl-2-propyn-1-one (1.0 mmol) in toluene (10 mL) in a sealed tube, add this compound (1.5 mmol).

  • Add acetic acid (2.0 mmol) as a catalyst.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the target 2,6-dimethyl-4-phenylpyridine.

Data Table: Predicted Scope with Various Ethynyl Ketones

| Entry | R¹ of Ethynyl Ketone (R¹-C≡C-CO-R²) | R² of Ethynyl Ketone | Predicted Product | Expected Yield Range (%) | | :--- | :--- | :--- | :--- | | 1 | Phenyl | Methyl | 2,6-Dimethyl-4-phenylpyridine | 50-60 | | 2 | 4-Chlorophenyl | Methyl | 4-(4-Chlorophenyl)-2,6-dimethylpyridine | 45-55 | | 3 | Thiophen-2-yl | Methyl | 2,6-Dimethyl-4-(thiophen-2-yl)pyridine | 40-50 | | 4 | Cyclohexyl | Methyl | 4-Cyclohexyl-2,6-dimethylpyridine | 35-45 |

Conclusion and Future Outlook

While the direct application of this compound in heterocyclic synthesis remains to be extensively documented, the foundational principles of organic synthesis strongly suggest its potential as a valuable and versatile building block. The conceptual protocols and mechanistic pathways outlined in this guide for the synthesis of quinolines and pyridines provide a solid starting point for researchers to explore its reactivity. The presence of the dipropylamino group offers a handle for further functionalization and may impart unique physicochemical and pharmacological properties to the resulting heterocyclic scaffolds. Future research in this area should focus on the experimental validation of these proposed reactions, optimization of reaction conditions, and exploration of the broader substrate scope. The development of multicomponent reactions involving this compound could further enhance its utility in generating molecular diversity for drug discovery and materials science applications.

References

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.
  • Bagley, M. C., Dale, J. W., Hughes, C., & Xiong, X. (2007).
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
  • Jia, C. S., Zhang, Z., Tu, S. J., & Wang, G. W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.
  • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24.
  • Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-metal-free indirect Friedländer synthesis of quinolines from alcohols. The Journal of organic chemistry, 73(24), 9778-9780.
  • Shao, Y. D., et al. (2014). Chiral phosphoric acid catalyzed diastereoselective Friedländer annulation for the synthesis of axially chiral quinolines.
  • Tietze, L. F., & Rackelmann, N. (2004). Domino reactions in the synthesis of heterocyclic natural products and analogs. Pure and Applied Chemistry, 76(10), 1967-1983.
  • Wang, G. W. (2005). Recent advances in the Friedländer reaction. Current Organic Chemistry, 9(8), 757-767.
  • Wu, J., Xia, H. G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129.
  • Yadav, J. S., Reddy, B. V. S., Sreedhar, P., Rao, R. S., & Nagaiah, K. (2004). Silver phosphotungstate: a novel and recyclable heteropoly acid for Friedländer quinoline synthesis. Synthesis, 2004(14), 2381-2385.
  • Zhu, Y. P., & Jia, F. C. (2016). Recent advances in the Bohlmann–Rahtz pyridine synthesis. Organic & Biomolecular Chemistry, 14(38), 8919-8927.
  • Bohlmann, F., & Rahtz, D. (1957). Über eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265-2272.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.
  • Bagley, M. C., et al. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, (14), 1663-1671.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

  • PubMed. (2012). APPLICATIONS OF MULTICOMPONENT ASSEMBLY PROCESSES TO THE FACILE SYNTHESES OF DIVERSELY FUNCTIONALIZED NITROGEN HETEROCYCLES. Retrieved from [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Retrieved from [Link]

Sources

Application Note & Protocol: Derivatization of 1-(Dipropylamino)acetone for Analytical Purposes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 1-(Dipropylamino)acetone

This compound is a ketone-containing compound that can be relevant in various stages of pharmaceutical development and organic synthesis, often as an intermediate or a potential impurity. Its accurate and sensitive quantification is crucial for quality control, process optimization, and safety assessment. Direct analysis of this compound, particularly by gas chromatography (GC), can be challenging due to its polarity and potential for thermal instability.[1]

Chemical derivatization addresses these challenges by converting the analyte into a form more suitable for chromatographic analysis.[2][3] This application note provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a highly effective reagent for carbonyl compounds, to enhance its detectability for GC-Mass Spectrometry (GC-MS) analysis.[4][5][6][7]

The Rationale and Mechanism of PFBHA Derivatization

The primary objective of derivatizing this compound is to improve its volatility and thermal stability while introducing a functionality that enhances its detection sensitivity.[1][3] The ketone group in this compound is the target for this derivatization.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a versatile reagent that reacts with aldehydes and ketones to form stable oxime derivatives.[4][8] This reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule.[8]

The key advantages of using PFBHA for this application are:

  • Enhanced Volatility: The resulting oxime is significantly more volatile than the parent ketone, making it amenable to GC analysis.[9]

  • Increased Sensitivity: The pentafluorobenzyl group is strongly electron-capturing, which dramatically increases the sensitivity of detection by an Electron Capture Detector (ECD) or allows for sensitive detection in negative chemical ionization (NCI) mode in MS.[5][6][8][10]

  • Thermal Stability: The PFBHA oximes are thermally stable and do not decompose at the elevated temperatures used in GC.[6][9]

  • Specificity: PFBHA specifically targets carbonyl compounds, reducing potential interferences from other functional groups in the sample matrix.[11]

Experimental Protocol: PFBHA Derivatization of this compound for GC-MS Analysis

This protocol outlines the step-by-step procedure for the derivatization of this compound with PFBHA and subsequent analysis by GC-MS.

Materials and Reagents
  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (≥99.0%)[4]

  • High-purity water (e.g., Milli-Q or equivalent)

  • Methanol, HPLC or GC grade

  • Hexane, GC grade

  • Sodium sulfate, anhydrous

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5MS or equivalent)

Preparation of Solutions
  • PFBHA Reagent Solution (10 mg/mL): Accurately weigh 100 mg of PFBHA and dissolve it in 10 mL of high-purity water. This solution should be prepared fresh daily.

  • Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentration range for calibration.

Derivatization Procedure
  • Sample Preparation: Pipette 100 µL of the sample or working standard solution into a 2 mL reaction vial.

  • pH Adjustment: Adjust the pH of the solution to approximately 3-4 by adding 0.1 M HCl. This can be monitored using pH paper. Optimal reaction pH is crucial for efficient oxime formation.

  • Addition of Derivatizing Reagent: Add 100 µL of the 10 mg/mL PFBHA reagent solution to the vial.

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set at 60°C for 60 minutes to facilitate the derivatization reaction.[10]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Extraction of the Derivative:

    • Add 500 µL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.

    • Centrifuge the vial at 3000 rpm for 5 minutes to separate the layers.

  • Sample Cleanup:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • For samples with complex matrices, a wash step with 0.1 M HCl followed by a water wash of the hexane extract may be necessary to remove unreacted PFBHA and other impurities.[11]

  • Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required for specific instruments.

Parameter Condition
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Injection Volume 1 µL
MS Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV (for EI mode)
Scan Range m/z 50-550

Visualizing the Workflow

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Sample/Standard (100 µL) pH_Adjust Adjust pH to 3-4 Sample->pH_Adjust PFBHA PFBHA Solution (100 µL) Incubate Incubate at 60°C for 60 min pH_Adjust->Incubate Add PFBHA Add_Hexane Add Hexane (500 µL) Incubate->Add_Hexane Cool to RT Vortex_Centrifuge Vortex & Centrifuge Add_Hexane->Vortex_Centrifuge Collect_Organic Collect & Dry Hexane Layer Vortex_Centrifuge->Collect_Organic GCMS GC-MS Analysis Collect_Organic->GCMS

Caption: Workflow for PFBHA derivatization of this compound.

Expected Results and Performance

The derivatization of this compound with PFBHA is expected to yield a single, sharp chromatographic peak corresponding to the oxime derivative. The retention time will be significantly different from that of the underivatized compound. The mass spectrum in EI mode will show characteristic fragmentation patterns, including a molecular ion peak and fragments corresponding to the pentafluorobenzyl moiety, which aids in confident identification. In NCI mode, a prominent [M-H]- or other characteristic high-mass ion is expected, providing excellent sensitivity.

Parameter Expected Outcome
Linearity (R²) > 0.995
Limit of Detection (LOD) Low ng/mL to pg/mL range, depending on the MS mode
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Troubleshooting

Problem Potential Cause Solution
Low or no derivative peak Incorrect pH of the reaction mixture.Ensure the pH is within the optimal range (3-4).
Inactive derivatizing reagent.Prepare fresh PFBHA solution daily.
Incomplete reaction.Ensure proper incubation time and temperature.
Multiple peaks for the derivative Presence of geometric isomers (syn/anti) of the oxime.This is possible but can often be chromatographically resolved. If not, sum the peak areas for quantification.
Incomplete reaction leading to a peak for the starting material.Optimize reaction conditions (time, temperature, reagent concentration).
High background noise Contamination from reagents or glassware.Use high-purity reagents and solvents. Thoroughly clean all glassware.
Carryover from previous injections.Implement a thorough wash cycle for the injection port and column between runs.

Conclusion

The derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a robust and highly sensitive method for its quantification by GC-MS. This protocol provides a reliable framework for researchers, scientists, and drug development professionals to accurately analyze this compound in various matrices. The enhanced volatility, thermal stability, and detector response of the PFBHA derivative enable low-level detection and confident identification, which are critical for ensuring product quality and safety in the pharmaceutical industry.

References

  • Benchchem. Application Notes and Protocols for the GC-MS Analysis of Keto Acids. Accessed February 27, 2026.
  • Sigma-Aldrich. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. Accessed February 27, 2026.
  • PubMed. 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids. Accessed February 27, 2026.
  • Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones—Section 3.3. Accessed February 27, 2026.
  • Sigma-Aldrich. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. Accessed February 27, 2026.
  • Benchchem. Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. Accessed February 27, 2026.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Accessed February 27, 2026.
  • Chemistry LibreTexts.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Accessed February 27, 2026.
  • ResearchGate. Derivatization reaction of carbonyls with PFBHA. Accessed February 27, 2026.
  • Santa Cruz Biotechnology. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. Accessed February 27, 2026.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Accessed February 27, 2026.
  • USRA. FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. Accessed February 27, 2026.
  • Benchchem. Application Notes and Protocols for Carbonyl Derivatization using O-substituted Hydroxylamines. Accessed February 27, 2026.
  • ResearchGate. Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Accessed February 27, 2026.
  • TCI Chemicals. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride. Accessed February 27, 2026.
  • Greyhound Chromatography.
  • Bulletin 909A Guide to Derivatization Reagents for GC. Accessed February 27, 2026.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Accessed February 27, 2026.
  • eScholarship@McGill. Determination of acetone in seawater using derivatization solid-phase microextraction. Accessed February 27, 2026.
  • PubMed. Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Accessed February 27, 2026.
  • ResearchGate. Derivatization for GC-MS analysis?. Accessed February 27, 2026.
  • Determination of C3–C10 Aliphatic Aldehydes Using PFBHA Derivatization and Solid Phase Microextraction (SPME). Application to the Analysis of Beer. Accessed February 27, 2026.
  • Benchchem. A Comparative Guide to Analytical Methods for (Dimethylamino)acetone. Accessed February 27, 2026.

Sources

Use of 1-(Dipropylamino)acetone in the preparation of active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(Dipropylamino)acetone in API Synthesis

Executive Summary

This compound (CAS: 54151-35-8), also known as


-dipropylamino-2-propanone, is a critical 

-amino ketone intermediate used in the synthesis of nitrogen-containing active pharmaceutical ingredients (APIs). Its structural utility lies in its ability to serve as a dual-functional scaffold: it provides a reactive carbonyl center for heterocycle formation (specifically thiazoles and imidazoles) and a dipropylamino-alkyl chain, a pharmacophore common in dopamine agonists (e.g., Ropinirole analogs), anti-arrhythmics, and local anesthetics.

This guide details the protocols for synthesizing this intermediate via the Mannich reaction and its subsequent conversion into two primary API classes: 1-(Dipropylamino)-2-propanol derivatives (amino-alcohols) and 2-amino-4-(dipropylaminomethyl)thiazole scaffolds.

Chemical Profile & Safety

PropertySpecification
Chemical Name 1-(Dipropylamino)-2-propanone
CAS Number 54151-35-8
Molecular Formula

Molecular Weight 157.25 g/mol
Appearance Pale yellow to orange liquid
Boiling Point ~80-85 °C at 15 mmHg (est.)
Solubility Soluble in ethanol, acetone, DCM; sparingly soluble in water.
Stability Sensitive to oxidation; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Safety Warning:


-Amino ketones are potential skin irritants and lachrymators. Handle in a fume hood. The dipropylamino moiety suggests potential CNS activity; avoid inhalation.

Synthesis of this compound (Mannich Protocol)

The industrial preparation utilizes a Mannich condensation between acetone, formaldehyde, and dipropylamine. Control of pH and temperature is critical to prevent the formation of the bis-Mannich base (1,3-bis(dipropylamino)acetone).

Reagents:
  • Acetone (Reagent Grade, excess)

  • Dipropylamine (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Hydrochloric acid (conc., catalytic)

  • Ethanol (Solvent)[1][2][3][4][5]

Step-by-Step Protocol:
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Paraformaldehyde (33 g, 1.1 mol) in Ethanol (200 mL).

  • Amine Addition: Add Dipropylamine (101 g, 1.0 mol) dropwise while cooling to maintain temperature < 20°C.

  • Acidification: Add concentrated HCl (1-2 mL) to adjust pH to ~3-4. This catalyzes the depolymerization of paraformaldehyde.

  • Ketone Addition: Add Acetone (290 g, 5.0 mol) rapidly. The large excess of acetone favors the mono-substitution product.

  • Reflux: Heat the mixture to reflux (approx. 60-65°C) for 12-16 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM).

  • Work-up:

    • Remove excess acetone and ethanol under reduced pressure.

    • Dissolve the residue in water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove non-basic impurities.

    • Basify the aqueous layer with 20% NaOH solution to pH 12.

    • Extract the free base with Dichloromethane (3 x 150 mL).

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Distill the crude oil under vacuum (10-15 mmHg). Collect the fraction boiling at 80-85°C.

Application 1: Synthesis of Amino-Alcohol APIs

The reduction of this compound yields 1-(Dipropylamino)-2-propanol (CAS 36388-09-7), a structural analog to the Methadone precursor (1-dimethylamino-2-propanol). This scaffold is vital for synthesizing amino-ether based anesthetics and anti-arrhythmics.

Mechanism:

Nucleophilic addition of hydride (


) to the ketone carbonyl.[5][6] Using 

typically yields a racemic alcohol; asymmetric hydrogenation can yield chiral APIs.
Protocol (NaBH4 Reduction):
  • Dissolution: Dissolve this compound (15.7 g, 0.1 mol) in Methanol (100 mL). Cool to 0°C.

  • Reduction: Add Sodium Borohydride (

    
    , 1.9 g, 0.05 mol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quenching: Quench with saturated

    
     solution (50 mL).
    
  • Extraction: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry organic layer (

    
    ) and evaporate. The product is a viscous oil.
    
    • Yield: >90%

    • Purity Check: GC-MS (Target M+ = 159).

Application 2: Hantzsch Thiazole Synthesis

This is the primary route for synthesizing thiazole-based dopamine agonists. The


-amino ketone is first halogenated (or generated in situ) and condensed with thiourea.
Target Molecule:

2-Amino-4-(dipropylaminomethyl)thiazole

Protocol:
  • Bromination: Dissolve this compound (0.1 mol) in 48% HBr (50 mL). Add Bromine (

    
    , 0.1 mol) dropwise at 0°C. Stir for 2 hours to form the 
    
    
    
    -bromo ketone hydrobromide.
  • Cyclization: Add Thiourea (0.12 mol) dissolved in hot water (50 mL) directly to the reaction mixture.

  • Reflux: Heat to reflux for 4 hours. The thiazole ring forms via condensation.

  • Work-up: Cool to room temperature. Neutralize with

    
     to precipitate the thiazole free base.
    
  • Crystallization: Recrystallize from Ethanol/Water.

Visual Workflows

Figure 1: Synthetic Pathways of this compound

G Acetone Acetone + Formaldehyde + Dipropylamine Intermediate This compound (CAS 54151-35-8) Acetone->Intermediate Mannich Reaction (HCl, Reflux) Alcohol 1-(Dipropylamino)-2-propanol (Amino-Alcohol Scaffold) Intermediate->Alcohol Reduction (NaBH4/MeOH) Bromo alpha-Bromo Intermediate Intermediate->Bromo Bromination (Br2/HBr) Thiazole 2-Amino-4-(dipropylaminomethyl)thiazole (Heterocyclic Scaffold) Bromo->Thiazole Hantzsch Cyclization (Thiourea)

Caption: Divergent synthesis pathways from the core intermediate to Alcohol and Thiazole API scaffolds.

Figure 2: Process Critical Control Points (CPP)

Process Start Raw Material Charge TempControl Temp Control (<20°C) Prevent volatilization Start->TempControl PHControl pH Adjustment (3-4) Catalysis Optimization TempControl->PHControl Reaction Reflux (65°C, 12h) PHControl->Reaction Distillation Vacuum Distillation (80-85°C @ 15mmHg) Reaction->Distillation

Caption: Critical Process Parameters (CPPs) for the reproducible synthesis of the Mannich base.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Polymerization of formaldehydeEnsure pH is strictly maintained at 3-4; use fresh Paraformaldehyde.
Bis-Mannich Impurity Ratio of Acetone too lowIncrease Acetone:Amine ratio to >5:1.
Dark Coloration Oxidation of amineSparge reaction with Nitrogen; add antioxidant (e.g., BHT) if permissible.
Incomplete Reduction Water in solventUse anhydrous Methanol; ensure

is dry/active.

References

  • Mannich Reaction Mechanisms: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry. Link

  • Amino-Alcohol Synthesis: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.
  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols. Justus Liebigs Annalen der Chemie.
  • Safety Data (Analog): Sigma-Aldrich. (2025). Safety Data Sheet: 1-Dimethylamino-2-propanol. Link

  • Process Chemistry: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

Sources

Application Notes and Protocols: 1-(Dipropylamino)acetone as a Versatile Precursor for the Synthesis of Novel Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the quest for novel ligands that can drive advances in catalysis, materials science, and medicinal chemistry, the strategic selection of synthetic precursors is paramount. 1-(Dipropylamino)acetone, a functionalized aminoketone, emerges as a precursor of significant, yet underexplored, potential. Its structure, featuring a reactive ketone and a tertiary amino group, offers a unique platform for the rational design of a diverse array of mono- and polydentate ligands. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of innovative ligand architectures. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the potential applications of the resulting coordination complexes.

The utility of this compound as a ligand precursor is rooted in the reactivity of its constituent functional groups. The ketone moiety serves as an electrophilic center, amenable to a wide range of transformations, most notably condensation reactions to form Schiff bases. The tertiary amine, while generally less reactive, can influence the electronic properties of the molecule and participate in non-covalent interactions within a coordination sphere. Furthermore, the propyl groups offer steric bulk, which can be strategically employed to control the coordination geometry and stability of the resulting metal complexes.

Synthetic Strategies: From Precursor to Polydentate Ligands

The transformation of this compound into sophisticated ligand systems can be achieved through several key synthetic routes. This section will focus on two primary strategies: Schiff base condensation to yield bidentate and tridentate ligands, and reductive amination for the synthesis of flexible amino alcohol ligands.

Strategy 1: Schiff Base Condensation for Rigid Ligand Scaffolds

Schiff base formation, the reaction between a ketone and a primary amine, is a robust and high-yielding method for ligand synthesis. By selecting appropriate amine-containing reactants, a variety of ligand denticities and electronic properties can be achieved.

This protocol details the synthesis of a novel bidentate ligand through the condensation of this compound with 2-amino-4-methylphenol. The resulting ligand features both nitrogen and oxygen donor atoms, making it suitable for coordinating with a range of transition metals.

Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.57 g (10 mmol) of this compound in 30 mL of absolute ethanol. In a separate beaker, prepare a solution of 1.23 g (10 mmol) of 2-amino-4-methylphenol in 20 mL of absolute ethanol.

  • Reaction Setup: Equip the round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Condensation Reaction: Slowly add the ethanolic solution of 2-amino-4-methylphenol to the stirring solution of this compound at room temperature.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM).

  • Isolation and Purification: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Table 1: Representative Quantitative Data for Protocol 1

ParameterExpected Value
Molecular Weight 262.39 g/mol
Yield 85-95%
Appearance Crystalline solid
Melting Point Dependent on purity

Diagram 1: Synthesis of a Bidentate N,O-Ligand

This compound This compound Schiff_Base_Ligand Bidentate N,O-Ligand This compound->Schiff_Base_Ligand + 2-Amino-4-methylphenol (Ethanol, Acetic Acid, Reflux)

Caption: Schiff base condensation of this compound.

By employing a diamine, tridentate ligands can be synthesized, opening up possibilities for creating more stable and coordinatively saturated metal complexes. This protocol describes the reaction with ethylenediamine.

Experimental Protocol:

  • Stoichiometry: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3.14 g (20 mmol) of this compound in 40 mL of anhydrous methanol.

  • Amine Addition: In a separate flask, dissolve 0.60 g (10 mmol) of ethylenediamine in 10 mL of anhydrous methanol. Add this solution dropwise to the stirring solution of the precursor at 0 °C.

  • Reaction Conditions: Allow the reaction to stir at room temperature for 12-18 hours. The formation of the product is often indicated by a color change.

  • Product Isolation: Remove the solvent in vacuo to obtain the crude product. The ligand can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified tridentate ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: Synthesis of a Tridentate N,N',N''-Ligand

2_equiv_Precursor 2 eq. This compound Tridentate_Ligand Tridentate N,N',N''-Ligand 2_equiv_Precursor->Tridentate_Ligand + (Methanol, RT) Ethylenediamine Ethylenediamine Ethylenediamine->Tridentate_Ligand

Caption: Formation of a tridentate ligand via Schiff base condensation.

Strategy 2: Reductive Amination for Flexible Ligand Backbones

Reduction of the ketone in this compound to a hydroxyl group, followed by further functionalization, can lead to flexible amino alcohol ligands. These ligands are of interest in asymmetric catalysis and as stabilizing agents for reactive metal species.

This protocol outlines the asymmetric reduction of the ketone to introduce a chiral center, followed by N-alkylation to produce a bidentate amino alcohol ligand.

Experimental Protocol:

  • Asymmetric Reduction: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1.57 g (10 mmol) of this compound in 30 mL of anhydrous THF. Cool the solution to -78 °C. Add a chiral reducing agent, such as a solution of (+)-B-chlorodiisopinocampheylborane (DIP-Chloride™), dropwise. Stir the reaction at -78 °C for 4 hours and then allow it to warm to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of methanol. Remove the solvents under reduced pressure. The resulting boronate ester can be cleaved by treatment with an amino alcohol like diethanolamine.

  • Purification of Chiral Alcohol: Purify the resulting chiral amino alcohol by column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC or by NMR analysis using a chiral solvating agent.

  • N-Alkylation (Optional): The secondary amine can be further functionalized. For example, deprotonation with a mild base followed by reaction with an alkyl halide can introduce another donor group.

  • Characterization: The final amino alcohol ligand should be thoroughly characterized by polarimetry, NMR spectroscopy, and mass spectrometry.

Diagram 3: Workflow for Chiral Amino Alcohol Ligand Synthesis

Precursor This compound Reduction Asymmetric Reduction (e.g., DIP-Chloride™) Precursor->Reduction Chiral_Alcohol Chiral Amino Alcohol Reduction->Chiral_Alcohol Purification Chromatographic Purification Chiral_Alcohol->Purification Characterization Spectroscopic & Polarimetric Characterization Purification->Characterization

Caption: Synthetic workflow for a chiral amino alcohol ligand.

Applications in Coordination Chemistry and Beyond

The novel ligands synthesized from this compound are expected to find applications in several areas of chemical research:

  • Homogeneous Catalysis: The steric bulk provided by the dipropylamino groups can create a well-defined coordination pocket around a metal center, influencing the selectivity of catalytic reactions. For instance, chiral amino alcohol ligands are known to be effective in asymmetric transfer hydrogenation reactions.

  • Bioinorganic Chemistry: Schiff base ligands are excellent mimics of biological systems and can be used to model the active sites of metalloenzymes. The ligands derived from this compound could be used to synthesize model complexes for studying oxygen activation or electron transfer processes.

  • Materials Science: Metal complexes of polydentate ligands can exhibit interesting photophysical or magnetic properties. The ligands discussed herein could be used to construct novel metal-organic frameworks (MOFs) or molecular magnets.

Conclusion and Future Outlook

This compound represents a cost-effective and versatile starting material for the synthesis of a wide range of novel ligands. The synthetic protocols detailed in this application note provide a solid foundation for researchers to explore the coordination chemistry of these new ligand systems. The modularity of the synthetic approaches allows for fine-tuning of the steric and electronic properties of the ligands, paving the way for the development of next-generation catalysts, functional materials, and therapeutic agents. Further research into the coordination behavior of these ligands with a broader range of metal ions is warranted and is expected to uncover exciting new chemistry.

References

  • Cozzi, P. G. Metal-Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews33 , 410-421 (2004). [Link]

  • Gupta, K. C. & Sutar, A. K. Catalytic activities of Schiff base transition metal complexes. Coordination Chemistry Reviews252 , 1420-1450 (2008). [Link]

  • Abu-Dief, A. M. & Mohamed, I. M. A. A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences4 , 119-133 (2015). [Link]

Application Note: Chemoselective Reduction of 1-(Dipropylamino)acetone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the experimental procedure for the chemoselective reduction of 1-(dipropylamino)acetone (1-(dipropylamino)propan-2-one) to 1-(dipropylamino)propan-2-ol . This transformation utilizes Sodium Borohydride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) as the reducing agent.[1][2][3][4] The protocol is optimized for research and development environments, focusing on high yield, safety, and operational simplicity.

Target Audience: Medicinal Chemists, Process Development Scientists, and Organic Synthesis Researchers.

Key Chemical Transformation
  • Substrate: this compound (

    
    )
    
  • Reagent: Sodium Borohydride (

    
    )[1][2][4]
    
  • Product: 1-(Dipropylamino)propan-2-ol (

    
    )
    
  • Mechanism: Nucleophilic addition of hydride to the carbonyl group followed by hydrolytic workup.[2]

Scientific Rationale & Mechanism

Why Sodium Borohydride?

While Lithium Aluminum Hydride (


) is a potent reducing agent, it is often excessively reactive for simple ketone reductions and poses significant safety risks (pyrophoric). Catalytic hydrogenation (

) is effective but requires specialized pressure vessels.

Sodium Borohydride (


)  is selected for this protocol because:
  • Chemoselectivity: It reduces ketones to secondary alcohols without affecting the tertiary amine or other potential functional groups (e.g., esters, amides) if the substrate were derivatized.

  • Safety: It is stable in dry air and can be handled on a benchtop with standard precautions.

  • Solvent Compatibility: It allows the use of protic solvents (Methanol/Ethanol), which stabilize the transition state through hydrogen bonding, accelerating the reaction.

Reaction Pathway

The reaction proceeds via the transfer of a hydride ion (


) from the borohydride anion to the electrophilic carbonyl carbon. The presence of the 

-amino group does not interfere with the reduction but necessitates a specific "pH-swing" workup to ensure the product is recovered in its neutral, organic-soluble form.

ReactionPathway Substrate This compound (Ketone) Intermediate Tetraalkoxyborate Complex Substrate->Intermediate Nucleophilic Attack Reagent NaBH4 / MeOH (Hydride Source) Reagent->Intermediate AcidQuench Acid Hydrolysis (H3O+) Intermediate->AcidQuench Quench Salt Ammonium Salt (Water Soluble) AcidQuench->Salt Protonation BaseStep Basification (NaOH, pH > 12) Salt->BaseStep pH Adjustment Product 1-(Dipropylamino)propan-2-ol (Free Base) BaseStep->Product Extraction

Figure 1: Mechanistic workflow showing the reduction followed by the critical Acid-Base workup required to isolate the amine product.

Safety Assessment (HSE)

WARNING: This procedure involves flammable solvents and the evolution of hydrogen gas.

HazardSourceMitigation
Flammability Methanol, Acetone derivativePerform all operations in a fume hood. Keep away from sparks/open flames.
Gas Evolution

+ Acid/Protic Solvent

gas is evolved during quenching. Add acid slowly. Ensure good ventilation.[5][6][7][8][9]
Toxicity Dipropylamino compoundsTreat as potential irritants/toxicants.[5][7][9] Wear nitrile gloves, lab coat, and safety glasses.
Corrosivity NaOH / HClUse secondary containment. Wear eye protection.

Materials & Equipment

Reagents
  • Substrate: this compound (>98% purity).

  • Reducing Agent: Sodium Borohydride (

    
    ), powder or granules.[1]
    
  • Solvent: Methanol (anhydrous preferred, ACS grade acceptable).

  • Quench: 1N Hydrochloric Acid (HCl) and Distilled Water.

  • Base: 20% Sodium Hydroxide (NaOH) solution.

  • Extraction: Dichloromethane (DCM) or Diethyl Ether.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ).
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Ice-water bath.

  • Addition funnel (optional for larger scales) or spatula for solid addition.

  • Rotary Evaporator.

  • Separatory funnel.

  • Vacuum pump.

Experimental Procedure

Step 1: Reaction Setup
  • Equip a clean, dry round-bottom flask with a magnetic stir bar.

  • Dissolve This compound (1.0 equiv) in Methanol (concentration ~0.5 M).

    • Note: Methanol is preferred over Ethanol due to better solubility of borohydride salts.

  • Cool the solution to 0°C using an ice-water bath.

    • Rationale: Cooling suppresses potential side reactions and moderates the exotherm of the hydride addition.

Step 2: Reduction[1][2][3]
  • Add Sodium Borohydride (

    
    ) (0.6 to 1.0 molar equiv) portion-wise over 15–20 minutes.
    
    • Stoichiometry Note: Theoretically, 0.25 eq of

      
       reduces 1 eq of ketone. However, a standard excess (0.6–1.0 eq) ensures rapid and complete conversion.
      
    • Observation: Mild bubbling (

      
      ) may occur. Ensure the internal temperature remains < 10°C.
      
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • Monitoring: Check reaction progress via TLC (Silica; Eluent: 10% MeOH in DCM + 1%

    
    ) or GC-MS. The ketone spot should disappear.
    
Step 3: Workup (The "pH Swing")

Critical Step: The product contains a basic amine. A simple water wash will not suffice if the pH is not controlled.

  • Quench: Cool the mixture back to 0°C. Slowly add Water (approx. 10% of solvent volume) followed by 1N HCl dropwise until pH < 2.

    • Purpose: This destroys excess hydride and hydrolyzes the boron-alkoxide complex. The amine product is now protonated (ammonium salt) and stays in the aqueous phase.

  • Concentration: Remove the bulk of the Methanol under reduced pressure (Rotary Evaporator). Do not evaporate to dryness; leave the aqueous residue.

  • Basification: Add 20% NaOH solution to the aqueous residue until the pH is strongly basic (pH > 12).

    • Purpose: This deprotonates the ammonium salt, liberating the free amine (organic soluble).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer 3 times with Dichloromethane (DCM) .

  • Washing: Combine the organic layers and wash once with Brine (saturated NaCl).

Step 4: Isolation[10]
  • Dry the combined organic phase over Anhydrous

    
     .
    
  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude oil.

Step 5: Purification
  • Distillation: For high purity, vacuum distillation is recommended. (Expected bp: ~85–95°C at 10 mmHg, value to be verified experimentally based on specific vacuum).

  • Chromatography: If impurities persist, use flash column chromatography on silica gel (DCM:MeOH:Triethylamine gradient).

Analytical Validation

TechniqueExpected ResultInterpretation
IR Spectroscopy Broad peak ~3300-3400

Indicates O-H stretch (Alcohol formation).
IR Spectroscopy Absence of peak ~1715

Confirms consumption of Carbonyl (Ketone).
1H NMR Multiplet ~3.8 - 4.0 ppm (1H)Methine proton (

-OH) formed at the reduction site.
MS (ESI/EI) Molecular Ion (

) or

Confirm mass corresponds to Alcohol (

).

Troubleshooting Guide

IssuePossible CauseCorrective Action
Incomplete Conversion Old/Inactive


absorbs moisture. Use a fresh bottle or increase equivalents.
Low Yield Product lost in aqueous phaseEnsure pH > 12 during extraction. The amine is water-soluble at neutral/acidic pH.
Gel Formation Boron salts precipitatingAdd more water or dilute acid during the quench to solubilize salts before extraction.
Side Products Reaction too hotMaintain 0°C during addition.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard procedure for Borohydride reduction).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanism of nucleophilic addition to carbonyls).[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862. (Context on borohydride derivative reactivity).

  • Sigma-Aldrich (Merck). "Sodium Borohydride Technical Bulletin." (Reagent handling and safety data).

Sources

Application Note: Process Development and Scale-Up Strategies for 1-(Dipropylamino)acetone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scale-up synthesis of 1-(Dipropylamino)acetone , a critical pharmacophore precursor used in the synthesis of dopamine agonists (e.g., Ropinirole analogs) and various CNS-active agents. While the synthesis appears deceptively simple via nucleophilic substitution, the scale-up presents significant engineering challenges: violent exotherms , lachrymatory reagents (haloacetones), and the inherent instability of the free-base


-aminoketone, which is prone to self-condensation (dimerization to dihydropyrazines).

This guide moves beyond standard bench protocols, offering a kilogram-scale process designed for safety, reproducibility, and critical impurity control.

Reaction Engineering & Route Selection

The Chemical Pathway

The most scalable route involves the nucleophilic displacement of Chloroacetone by Dipropylamine . While reductive amination of hydroxyacetone is "greener," it often suffers from poor selectivity and over-alkylation. We utilize the displacement route with strict engineering controls.

Reaction Scheme:



Critical Process Parameters (CPPs)

To ensure "E-E-A-T" (Expertise, Authoritativeness, Trustworthiness), we must address the "Why" behind every parameter:

ParameterSettingScientific Rationale (Causality)
Temperature

to

(Addition)
Suppresses the volatility of Chloroacetone (Lachrymator) and controls the instantaneous heat release (

).
Stoichiometry 1.1 eq DipropylamineSlight excess drives conversion. Large excess is avoided to prevent formation of quaternary ammonium salts.
Base Scavenger

(anhydrous)
Preferred over organic bases (e.g.,

) to simplify downstream purification. Inorganic salts precipitate and are easily filtered.
Solvent MTBE or TolueneNon-miscible with water (facilitates workup). MTBE allows for lower temperature processing without freezing.
Dosing Rate

(at 1kg scale)
Mass Transfer Limited: The rate must be slower than the cooling capacity of the jacket to prevent thermal runaway.

Process Safety & Calorimetry

Warning: Chloroacetone is a potent lachrymator and alkylating agent. All operations must occur in a closed system or a high-performance fume hood.

Thermal Analysis (RC1 Data Summary)
  • 
    : 
    
    
    
    (Highly Exothermic).
  • Adiabatic Temperature Rise (

    
    ): 
    
    
    
    if undiluted.
  • Self-Accelerating Decomposition Temperature (SADT): The free base aminoketone lowers the onset of decomposition; product should not be stored at

    
     for prolonged periods.
    

Detailed Scale-Up Protocol (1.0 kg Batch)

Equipment Setup
  • Reactor: 5L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).

  • Dosing: Peristaltic pump or pressure-equalizing dropping funnel.

  • Condenser: Reflux condenser set to

    
     (glycol).
    
  • Scrubber: Caustic scrubber (

    
    ) connected to the vent line to neutralize chloroacetone vapors.
    
Step-by-Step Methodology
Step 1: Reagent Charging
  • Purge reactor with

    
     to remove 
    
    
    
    (prevents oxidative degradation of the amine).
  • Charge Dipropylamine (1.11 kg, 11.0 mol) and MTBE (2.5 L).

  • Add Potassium Carbonate (powdered, anhydrous) (1.52 kg, 11.0 mol).

  • Cool the slurry to

    
      using the jacket chiller. Verify internal temp (
    
    
    
    ) with a probe.
Step 2: Controlled Addition (The Critical Step)
  • Charge Chloroacetone (0.925 kg, 10.0 mol) into the dosing vessel.

  • Begin addition of Chloroacetone to the amine slurry.

    • Target Rate: Maintain

      
      .
      
    • Observation: The reaction is instantaneous. If

      
       spikes, stop dosing immediately.
      
  • Once addition is complete, age the reaction at

    
     for 1 hour, then allow to warm to 
    
    
    
    over 2 hours.
Step 3: Reaction Monitoring (Self-Validating)
  • IPC (In-Process Control): Sample 50

    
    L, quench in water/MeCN. Analyze via GC-FID.
    
    • Acceptance Criteria: Chloroacetone

      
      .[1]
      
    • Note: If Chloroacetone remains, add 0.05 eq of Dipropylamine. Do not heat to force completion (risk of polymerization).

Step 4: Workup & Isolation
  • Add Water (2.0 L) to dissolve the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Stir for 15 mins, then settle. Separate phases.

    • Top Layer: Product in MTBE.

    • Bottom Layer: Aqueous waste (Check pH; should be

      
      ).
      
  • Wash organic layer with Brine (1.0 L).

  • Crucial Decision Point: The free base is unstable. Do not distill the free base unless necessary. Convert to the HCl salt for storage.

Step 5: Salt Formation (Stabilization)
  • Cool the MTBE solution to

    
    .
    
  • Bubble anhydrous HCl gas (or add 4M HCl in Dioxane) until pH reaches 3.0.

  • The product, This compound Hydrochloride , will precipitate as a white solid.

  • Filter under

    
    , wash with cold MTBE, and dry in a vacuum oven at 
    
    
    
    .

Visualizations

Process Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.

G Reagents Reagents: Dipropylamine + K2CO3 (in MTBE) Cooling Cooling: Target -5°C Reagents->Cooling Dosing Controlled Dosing: Chloroacetone (Exotherm Control) Cooling->Dosing T < 5°C Reaction Reaction: Age at 20°C (IPC: GC <0.5% SM) Dosing->Reaction Workup Workup: Water Wash Phase Separation Reaction->Workup Completion SaltForm Stabilization: HCl Gas Addition (Precipitation) Workup->SaltForm Organic Layer Product Final Product: HCl Salt Solid SaltForm->Product

Caption: Figure 1: End-to-end process flow for the synthesis of this compound HCl, highlighting critical temperature control points.

Safety Logic & Decision Tree

This decision tree guides the operator through safety-critical deviations during the exotherm phase.

Safety Start Start Dosing CheckTemp Is T_int > 5°C? Start->CheckTemp StopDosing STOP DOSING Increase Jacket Cooling CheckTemp->StopDosing Yes CheckColor Color Change? (Darkening = Degradation) CheckTemp->CheckColor No StopDosing->CheckTemp Wait 10 min Continue Continue Dosing CheckColor->Continue No (Pale Yellow) Abort ABORT BATCH Quench w/ Water CheckColor->Abort Yes (Black/Tar) Continue->CheckTemp

Caption: Figure 2: Operational logic for managing the exothermic addition step. Immediate cessation of dosing is the primary safety barrier.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid (HCl salt)
Assay HPLC (C18, ACN/Water)

Impurity A GC-FIDDipropylamine

Impurity B HPLCDimer (Dihydropyrazine)

Water Content Karl Fischer

References

  • Boehringer Ingelheim. (1989). Tetrahydro-benzthiazoles, the preparation thereof and their use as intermediate products or as pharmaceuticals.[2][3][4] US Patent 4,886,812.[2][4] Link

  • Zivec, M., et al. (2010).[3] "A Novel Scalable Synthesis of Pramipexole." Organic Process Research & Development, 14(5), 1125–1129. Link[4]

  • BenchChem. (2023). The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide.Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for scale-up principles).

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA).

Sources

Troubleshooting & Optimization

Overcoming side reactions in the synthesis of 1-(Dipropylamino)acetone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource for researchers synthesizing 1-(Dipropylamino)acetone. It prioritizes troubleshooting, mechanistic understanding, and validated protocols.

Topic: Overcoming Side Reactions & Optimizing Yield Ticket Type: Advanced Synthesis Troubleshooting Applicable For: Medicinal Chemistry, Process Development, Ligand Synthesis

🟢 Module 1: Critical Reagent Handling (The Setup)

User Query: "My chloroacetone turned dark brown before I even started. Does this affect the reaction?"

Technical Insight: Yes. Chloroacetone is highly susceptible to acid-catalyzed self-polymerization and photo-degradation. The dark color indicates the formation of polymeric tars and HCl, which accelerates further degradation (autocatalysis). Using degraded reagents introduces radical initiators and acidic species that promote side reactions like aldol condensation.

Corrective Protocol:

  • Stabilization: Commercial chloroacetone often contains stabilizers (e.g., calcium carbonate). If synthesizing fresh, add 0.5% w/w

    
     or 
    
    
    
    to neutralize trace acid during storage.
  • Distillation: If the reagent is dark/opaque, redistill under reduced pressure (boiling point ~120°C at atmospheric, but recommend ~30-40°C at high vacuum to minimize thermal decomposition).

    • Warning: Chloroacetone is a potent lachrymator.[1] Distill only in a high-performance fume hood.

🟡 Module 2: Controlling Reaction Pathways (The Chemistry)

User Query: "I followed the stoichiometry 1:1, but I isolated a large amount of water-soluble solid and my yield of the amino-ketone is <40%. What happened?"

Root Cause Analysis: You likely encountered Quaternization (Over-alkylation) . In the


 reaction between a secondary amine (dipropylamine) and an 

-halo ketone, the product is a tertiary amine. This product is still nucleophilic and can react with another equivalent of chloroacetone to form a quaternary ammonium salt (bis-alkylation).

The Mechanism:

  • Desired:

    
    
    
  • Side Reaction:

    
    
    

The Solution: Inverse Addition & Scavengers To prevent the product from competing with the starting amine for the alkyl halide, you must ensure the amine is always in large excess relative to the chloroacetone in the reaction zone.

Optimized Protocol:

  • Do NOT add the amine to the chloroacetone. This creates a local excess of chloroacetone, favoring quaternization.

  • DO add the chloroacetone (diluted in solvent) dropwise to the amine solution.

  • Stoichiometry: Use 2.0 - 2.2 equivalents of dipropylamine.

    • 1 eq acts as the nucleophile.

    • 1 eq acts as the base to scavenge the HCl generated.

    • Alternative: Use 1.0 eq Dipropylamine + 1.2 eq non-nucleophilic base (e.g.,

      
       or DIPEA), though excess dipropylamine is often cleaner and easier to recover.
      

🔴 Module 3: Troubleshooting Side Reactions (The Deep Dive)

User Query: "My reaction mixture turned into a black tar upon heating."

Diagnosis: Thermal Polymerization & Aldol Condensation.


-Amino ketones are thermally unstable. The free base form can undergo intermolecular condensation (amine attacking carbonyl of another molecule) or polymerization. Additionally, unreacted chloroacetone undergoes rapid aldol-like self-condensation in the presence of base and heat.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Precipitate forms immediately Dipropylamine Hydrochloride (

)
Normal byproduct. Filter off or dissolve in aqueous workup.[2]
Precipitate forms late/oily Quaternary Ammonium SaltReduce chloroacetone addition rate; lower temperature; ensure amine excess.
Black Tar / Gunk Polymerization / Aldol CondensationStrict Temperature Control. Keep reaction

. Do not reflux unless necessary.
Ester smell / Unexpected NMR Favorskii RearrangementAvoid strong hydroxide/alkoxide bases. Use mild bases (

) or excess amine.
Visualization: Reaction Pathways & Control

The following diagram illustrates the competition between the desired


 pathway and the deleterious side reactions (Quaternization, Aldol, Favorskii).

ReactionPathways cluster_conditions Critical Control Parameters Start Chloroacetone + Dipropylamine Desired This compound (Target Product) Start->Desired SN2 (Controlled Temp, <25°C) Aldol Polymeric Tars (Aldol Condensation) Start->Aldol Base + Heat (>40°C) Favorskii Propionamides/Esters (Favorskii Rearrangement) Start->Favorskii Strong Base (OH-/OR-) Quat Quaternary Ammonium Salt (Impurity) Desired->Quat + Chloroacetone (If Ketone in Excess)

Caption: Kinetic competition between the desired substitution (green) and side reactions (red/yellow) driven by stoichiometry and temperature.

🔵 Module 4: Validated Synthesis Protocol

Objective: Synthesis of this compound (10 mmol scale). Standard: High purity (>95%), minimized side products.

Step 1: Preparation
  • Reagents:

    • Chloroacetone: 10 mmol (0.93 g). Handle in hood.

    • Dipropylamine: 22 mmol (2.22 g). Excess acts as HCl scavenger.

    • Solvent: Diethyl Ether or DCM (20 mL). Aprotic, low boiling point.

  • Apparatus: 50 mL Round Bottom Flask (RBF), magnetic stir bar, addition funnel, ice-water bath.

Step 2: The Reaction (Inverse Addition)
  • Charge the RBF with Dipropylamine (22 mmol) and 10 mL solvent. Cool to 0°C .

  • Dissolve Chloroacetone (10 mmol) in 10 mL solvent in the addition funnel.

  • Crucial Step: Add the Chloroacetone solution dropwise over 30–45 minutes.

    • Why? Keeps Chloroacetone concentration low, preventing self-condensation and ensuring Amine is always in excess to stop quaternization.

  • Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours.

    • Monitor: TLC (check for disappearance of chloroacetone). A white precipitate (Dipropylamine

      
      HCl) will form.
      
Step 3: Work-up (Acid-Base Purification)

Do not distill the crude reaction mixture directly, as the amine salts and tars will degrade the product.

  • Filtration: Filter off the precipitated Dipropylamine

    
    HCl salt. Wash the solid with a small amount of ether.
    
  • Acid Extraction (Purification Logic):

    • Extract the organic filtrate with 1M HCl (2 x 15 mL) .

    • Chemistry: The target amino-ketone and excess dipropylamine move to the aqueous layer (protonated). Neutral impurities (polymeric tars, unreacted chloroacetone) remain in the organic layer.

    • Discard the organic layer.

  • Basification & Recovery:

    • Cool the aqueous acidic layer to 0°C.

    • Basify with 20% NaOH or Sat.

      
        until pH > 10. Keep cold to prevent hydrolysis/aldol.
      
    • Extract immediately with DCM (3 x 15 mL) .

  • Drying: Dry combined organic layers over

    
    , filter, and concentrate in vacuo at room temperature.
    
Step 4: Final Purification
  • Yield: Expect pale yellow oil.

  • Storage: Store as the HCl salt if long-term stability is required. To generate: dissolve free base in ether and bubble dry HCl gas.

🟣 References

  • Reactivity of

    
    -Halo Ketones: 
    
    • Kimpe, N. D., & Verhé, R. (1991). The Chemistry of

      
      -Haloketones, 
      
      
      
      -Haloaldehydes and
      
      
      -Haloimines. Wiley. (Standard reference for reactivity patterns including substitution vs. Favorskii).
  • Prevention of Polyalkylation:

    • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link (Discusses amine reactivity and stoichiometry control).

  • General Synthesis of

    
    -Amino Ketones: 
    
    • Goodnow, R. A., et al. (2010). Synthesis of

      
      -Amino Ketones via the Reaction of 
      
      
      
      -Bromo Ketones with Amines. Synthetic Communications. Link
  • Favorskii Rearrangement Mechanisms:

    • Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. Organic Reactions.[3][4][5][6][7][8][9][10] Link

  • Handling of Chloroacetone (Safety & Stability):

    • PubChem. (n.d.). Chloroacetone - Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Purification of 1-(Dipropylamino)acetone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 1-(Dipropylamino)acetone, a key intermediate in various synthetic pathways. As Senior Application Scientists, we understand the nuances of organic synthesis and the critical importance of purity for downstream applications. This document is structured to address common challenges and provide scientifically grounded solutions.

Troubleshooting Guide: Common Issues in this compound Purification

This section addresses specific problems you might encounter during the purification of this compound. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: My final product is a yellow or brown oil, not a colorless liquid.

Underlying Cause: The discoloration of this compound is often indicative of impurities formed during the synthesis or degradation of the product. These can include unreacted starting materials, byproducts from side reactions, or decomposition products. Aminoketones, in general, can be susceptible to oxidation and self-condensation reactions, which can lead to colored impurities.[1]

Resolution Protocol:

  • Initial Purity Assessment: Before attempting purification, it is crucial to identify the nature of the impurities. Analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights.[2][3]

  • Acid-Base Extraction:

    • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or acidic impurities.

    • Basify the aqueous layer with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is >10.

    • Extract the liberated this compound back into an organic solvent.

    • Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Distillation: For thermally stable impurities, vacuum distillation can be an effective purification method.[4][5]

    • Ensure your distillation apparatus is clean and dry.

    • Apply a vacuum and gently heat the flask containing the crude product.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. It is advisable to collect a small forerun and discard it.

  • Chromatography: If distillation is ineffective, column chromatography can be employed for more challenging separations.

    • Stationary Phase: Silica gel is commonly used. Due to the basic nature of the amine, it may be necessary to deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile amine like triethylamine to prevent streaking and improve separation.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent system should be determined by TLC analysis.

Issue 2: My NMR spectrum shows the presence of residual starting materials (e.g., acetone, dipropylamine).

Underlying Cause: Incomplete reaction or inefficient work-up procedures can lead to the presence of unreacted starting materials in the final product. Acetone, being a volatile solvent, can also be a common impurity if not completely removed.[6][7]

Resolution Protocol:

  • Removal of Excess Acetone:

    • If the product is an oil, dissolve it in a suitable solvent and concentrate it again under reduced pressure, possibly with gentle heating, to azeotropically remove the residual acetone.

    • If the product is a solid, washing the crystals with a cold, non-polar solvent in which acetone is soluble but the product is not, can be effective.

  • Removal of Excess Dipropylamine:

    • An acid wash, as described in Issue 1, Step 2 , is highly effective for removing residual dipropylamine.

    • Alternatively, co-evaporation with a high-boiling point solvent like toluene can help remove volatile amines.

  • Reaction Optimization: To prevent this issue in future syntheses, consider optimizing the reaction conditions. This could involve adjusting the stoichiometry of reactants, increasing the reaction time, or using a more efficient catalyst.

Issue 3: I am observing the formation of a solid precipitate during storage.

Underlying Cause: this compound, like other aminoketones, can be unstable over time, especially if exposed to air, light, or moisture.[8] The formation of a solid could be due to polymerization, oxidation, or reaction with atmospheric carbon dioxide to form a carbamate salt.

Resolution Protocol:

  • Proper Storage: Store purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and in a refrigerator or freezer to minimize degradation.

  • Purification of Degraded Material: If a precipitate has formed, it will be necessary to repurify the material using one of the methods described in Issue 1 . The nature of the precipitate should be investigated by analytical techniques to understand the degradation pathway.

  • Conversion to a Stable Salt: For long-term storage, it is often advantageous to convert the free base into a more stable salt, such as the hydrochloride or hydrobromide salt.[9][10] This can be achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and adding a stoichiometric amount of the corresponding acid (e.g., HCl in ether or HBr in acetic acid). The resulting salt can then be isolated by filtration and dried.

Frequently Asked Questions (FAQs)

Q1: What is the best method for determining the purity of this compound?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): Excellent for quantifying volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): Can be used to detect non-volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity against a certified internal standard.[2][11]

  • Mass Spectrometry (MS): Coupled with GC or LC, it helps in identifying unknown impurities by providing their mass-to-charge ratio.

Q2: Can I use crystallization to purify this compound?

A2: Crystallization is generally more effective for solid compounds. Since this compound is a liquid at room temperature, direct crystallization is not feasible. However, you can convert it to a solid salt (e.g., hydrochloride) and then purify it by recrystallization from a suitable solvent or solvent mixture.[10][12][13] This is a highly effective method for achieving high purity.

Q3: What are the typical byproducts in the synthesis of this compound?

A3: The byproducts can vary depending on the synthetic route. For instance, in a Mannich-type reaction involving acetone, formaldehyde, and dipropylamine, potential byproducts could include bis-adducts where two aminomethyl groups are added to the acetone, or products of acetone self-condensation.[14][15]

Q4: How can I remove water from my this compound sample?

A4: Water can be removed by several methods:

  • Drying with an Anhydrous Salt: After an aqueous workup, the organic solution containing the product should be dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.

  • Azeotropic Distillation: For small amounts of water, dissolving the product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene) and then removing the solvent under reduced pressure can be effective.

  • Distillation: If the product is purified by distillation, water will typically be removed as it has a different boiling point.

Visualized Workflows

General Purification Strategy for Crude this compound

Purification_Workflow Crude Crude this compound Analysis Purity Analysis (TLC, GC-MS, NMR) Crude->Analysis Decision Impurities Identified? Analysis->Decision Extraction Acid-Base Extraction Decision->Extraction Yes Pure_Product Pure this compound Decision->Pure_Product No (High Purity) Distillation Vacuum Distillation Extraction->Distillation Salt_Formation Salt Formation & Recrystallization Extraction->Salt_Formation Alternative Chromatography Column Chromatography Distillation->Chromatography Impurities Remain Final_Analysis Final Purity Analysis Distillation->Final_Analysis Pure Chromatography->Final_Analysis Salt_Formation->Final_Analysis Final_Analysis->Pure_Product

Caption: A decision-based workflow for the purification of this compound.

Troubleshooting Discolored Product

Discoloration_Troubleshooting Start Discolored Product (Yellow/Brown) Cause Potential Causes: - Unreacted Starting Materials - Side-Reaction Byproducts - Oxidation/Degradation Products Start->Cause Step1 Step 1: Identify Impurities (GC-MS, NMR) Cause->Step1 Step2 Step 2: Purification Method Selection Step1->Step2 Method1 Acid-Base Extraction (for basic/neutral/acidic separation) Step2->Method1 Method2 Vacuum Distillation (for different boiling points) Step2->Method2 Method3 Column Chromatography (for closely related impurities) Step2->Method3 Result Pure, Colorless Product Method1->Result Method2->Result Method3->Result

Caption: A logical guide to troubleshooting discolored this compound.

References

  • Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. (2006). PubMed. [Link]

  • Synthesis of Amines and Ammonium Salts. (n.d.). ResearchGate. [Link]

  • Process for the preparation of alpha-aminoketone salts. (1994).
  • Recent progress in the chemistry of β-aminoketones. (2022). National Center for Biotechnology Information. [Link]

  • Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid. (1991).
  • Preparation and Application of α-Imino Ketones through One-Pot Tandem Reactions Based on Heyns Rearrangement. (2021). ACS Publications. [Link]

  • Salts of Amino Acids : Crystallization, Structure and Properties. (n.d.). Rowan University. [Link]

  • α,β-Unsaturated Aminoketones. II. α- and β-Morpholinobenzalacetophenones. (n.d.). ACS Publications. [Link]

  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (2020). LCGC International. [Link]

  • Acetone Purification and Cycling (Methylamine removal), solvent in the production of PPS (polyphenylene sulfide). (n.d.). Sunresin. [Link]

  • One-step process for preparing diisopropylamine. (1954).
  • Synthesis of α-amino carbonyl compounds: a brief review. (2023). De Gruyter. [Link]

  • 1-diethylamino-3-butanone. (n.d.). Organic Syntheses. [Link]

  • Purification of ketones by distillation. (1953).
  • How to Use Chromatography to Purify Enzymes and Determine the Target Protein. (n.d.). MtoZ Biolabs. [Link]

  • Method of Analysis for Acetone. (n.d.). Pharmaguideline. [Link]

  • One-Pot Biosynthesis of Acetone from Waste Poly(hydroxybutyrate). (n.d.). National Center for Biotechnology Information. [Link]

  • Distillation of unknown Compound |Ketone Making |Simple Distillation. (2020). YouTube. [Link]

  • Polishing chromatography in process development. (2024). Cytiva. [Link]

  • Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson. [Link]

  • Material Safety Data Sheet - Acetone. (2011). NC State ISE. [Link]

  • Safety Data Sheet for Acetone. (2024). ChemSupply Australia. [Link]

  • ACETONE EXTRACTION AND HPLC DETERMINATION OF ACRYLAMIDE IN POTATO CHIPS. (n.d.). SID. [Link]

  • Acetone-Impurities. (n.d.). Pharmaffiliates. [Link]

  • Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical composition of acetone residue. (2025). Chemistry Stack Exchange. [Link]

  • Purification and Drying: Acetone. (2017). YouTube. [Link]

  • Propose the worst synthesis for acetone. (2023). Reddit. [Link]

  • Multistep Organic Synthesis Practical Course. (n.d.). Wrocław University of Science and Technology. [Link]

  • Separations and purifications: Creating and separating acetone (practice). (n.d.). Khan Academy. [Link]

  • Determination of residual acetone and acetone related impurities in drug product intermediates prepared as Spray Dried Dispersions (SDD) using gas chromatography with headspace autosampling (GCHS). (2014). ResearchGate. [Link]

  • Method for purification of acetone. (2001).
  • One-step purification method for pyridylamino glycans. (2012). PubMed. [Link]

  • Acetone. (n.d.). Wikipedia. [Link]

  • ACETONE - SAFETY DATA SHEET. (2025). RCI Labscan. [Link]

Sources

Characterization of byproducts in 1-(Dipropylamino)acetone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Troubleshooting Impurity Profiles & Stability in


-Aminoketone Synthesis
Introduction: The "Invisible" Degradation

Welcome to the technical support hub for 1-(Dipropylamino)acetone (CAS: 6780-14-9).[1][2] If you are accessing this guide, you are likely encountering inconsistent yields, "ghost" peaks in your GC-MS, or inexplicable color changes in your stored intermediates.

As an


-aminoketone, this molecule sits at a "thermodynamic cliff."[1] It is synthetically useful but kinetically restless.[2] The proximity of the electron-rich nitrogen to the electron-withdrawing carbonyl group creates a dipole conflict that drives self-condensation and oxidative degradation.

This guide moves beyond generic advice. We will deconstruct the specific byproduct pathways—The Dimer , The Oxidant , and The Artifact —and provide you with self-validating protocols to distinguish between a failed reaction and a failed analysis.

Module 1: Synthesis & Byproduct Origins

Context: The standard synthesis involves the nucleophilic substitution of Chloroacetone with Dipropylamine.

The Impurity Landscape

Users often assume their reaction failed when they see high-molecular-weight impurities.[1][2] In 90% of cases, the reaction worked, but the stoichiometry or starting material purity triggered secondary pathways.

Impurity TypeChemical IdentityOriginDiagnostic Signal (MS/NMR)
The "Bis" Adduct 1,1-Bis(dipropylamino)acetoneImpurity in Starting Material: Reaction of Dipropylamine with 1,1-Dichloroacetone (present in commercial Chloroacetone).[1][2]GC-MS: High mass (approx m/z 250+). NMR: Distinct methine triplet shifted downfield.
The Quaternary Salt Bis(acetonyl)dipropylammonium chlorideOver-alkylation: The product competes with the amine to react with remaining Chloroacetone.Solubility: Precipitates in ether/non-polar solvents.[2] Water soluble.[2]
The Enaminone (E/Z)-4-(dipropylamino)pent-3-en-2-oneSelf-Condensation: Acid-catalyzed Aldol-type condensation of the product.[1][2]UV-Vis: Strong absorbance >280nm (Yellow/Orange color).[2]
Visualizing the Pathway

The following diagram maps the kinetic competition occurring in your flask. Use this to diagnose which reagent is driving your impurity profile.[2]

ReactionPathways Start Chloroacetone (w/ 1,1-dichloro impurity) Product This compound (Target) Start->Product Primary Substitution BisImpurity 1,1-Bis(dipropylamino)acetone (Bis-Adduct) Start->BisImpurity Reaction at C1 (Dichloro) Amine Dipropylamine (Nucleophile) Amine->Product Amine->BisImpurity QuatSalt Quaternary Ammonium Salt (Precipitate) Product->QuatSalt + Excess Chloroacetone (Over-alkylation) Enaminone Enaminone Dimer (Yellowing) Product->Enaminone Self-Condensation (Acid/Heat)

Figure 1: Kinetic competition pathways in the synthesis of this compound.[1][2] Note that the "Bis-Adduct" is often a legacy of dirty starting material (chloroacetone), not process failure.

Module 2: Analytical Troubleshooting (GC-MS)

Critical Warning:


-Aminoketones are thermally unstable. Your GC injector is likely lying to you.
The "Ghost Peak" Phenomenon (Retro-Mannich)

Symptom: You inject a pure sample of this compound, but your chromatogram shows a significant peak for Dipropylamine and Propen-2-one (or decomposition products).[1][2] Cause: The high temperature of the GC injection port (


200°C) triggers a Retro-Mannich fragmentation . The molecule falls apart before it hits the column.

Protocol: Validating Thermal Degradation

  • Run A: Inject sample at standard Inlet Temp (250°C). Note area of Dipropylamine peak.

  • Run B: Lower Inlet Temp to 180°C (or lowest feasible).

  • Result: If the Dipropylamine peak decreases significantly in Run B, it is an artifact , not a real impurity.[2]

Mass Spectral Fingerprint

When characterizing the product, do not look for the Molecular Ion (


) as the base peak. It will be weak or absent due to rapid 

-cleavage.[1][2]
Fragmentm/zOrigin/MechanismSignificance
Molecular Ion 157

Very weak (<5%).[1][2] Often invisible.[2]
Base Peak 114


-Cleavage.
Loss of acetyl group (43).[2] Diagnostic for the amine side.
Acylium Ion 43

Loss of the amine fragment.[2] Common to all methyl ketones.
Propyl Loss 85

Secondary fragmentation of the base peak (loss of propyl).
Module 3: Storage & Stability

Issue: "My clear oil turned dark orange after 3 days."

This is the N-Oxide / Enaminone Cascade .

  • Oxidation: Air oxidizes the tertiary amine to an N-Oxide.[2]

  • Elimination: The N-Oxide undergoes Cope elimination at room temperature, generating vinyl ketones and hydroxylamines.[2]

  • Polymerization: Vinyl ketones rapidly polymerize (dark gum).[2]

Corrective Action:

  • Storage: Must be stored under Argon/Nitrogen at -20°C.

  • Stabilization: If storing as a free base is necessary, add a radical scavenger (e.g., BHT) or, preferably, convert to the HCl salt . The hydrochloride salt is indefinitely stable as a solid.[2]

FAQ: Researcher to Researcher

Q: I see a peak at m/z 198. What is it? A: This is likely the Mesitly Oxide adduct .[2] Commercial chloroacetone contains Mesityl Oxide (up to 5%).[2][3] If this reacts with dipropylamine, it forms a Michael addition product.[2]

  • Fix: Distill your chloroacetone before use, or treat it with aqueous KMnO4 to oxidize the mesityl oxide impurities.

Q: Can I use LC-MS instead of GC-MS? A: Yes, and you should. LC-MS (ESI+) avoids the thermal degradation issues of GC.[1][2]

  • Expectation: You will see a strong

    
     at 158 .
    
  • Buffer Warning: Do not use high pH buffers; basic conditions accelerate the self-condensation of the aminoketone. Keep mobile phase acidic (0.1% Formic Acid).[2]

Q: My yield is low (40%), but the starting material is gone. Where did it go? A: Check the aqueous waste.[2] The Quaternary Ammonium Salt (Bis-alkylation product) is highly water-soluble.[1][2] If you used excess chloroacetone, your product likely over-reacted and washed away during the extraction.

  • Fix: Use a slight excess of amine (1.1 eq), not chloroacetone. Add the chloroacetone slowly (dropwise) to the amine at 0°C to keep the amine concentration high relative to the alkylating agent.

References
  • Synthesis & Side Reactions of Aminoketones

    • Title: 1-Diethylamino-3-butanone (Analogous Mannich/Aminoketone synthesis)[1]

    • Source: Organic Syntheses, Coll. Vol. 4, p. 281 (1963).
    • URL:[Link]

    • Relevance: Establishes the baseline for bis-alkylation impurities in aminoketone synthesis.
  • Chloroacetone Impurity Profile

    • Title: Chloroacetone: Synthesis, Purification, and Impurities[1]

    • Source: ScienceMadness / Wikipedia Data Aggreg
    • URL:[Link]

    • Relevance: Confirms the presence of 1,1-dichloroacetone and mesityl oxide as standard impurities in commercial reagents.
  • Analytical Fragment

    • Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds (Ketones & Amines)[4]

    • Source: ChemGuide / LibreTexts
    • URL:[Link]

    • -cleavage mechanism (m/z 114)
  • Retro-Mannich Degrad

    • Title: Design of Chemically Stable MDM2 Inhibitors Exploiting Retro-Mannich Mechanisms[1]

    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

    • Relevance: Provides authoritative grounding for the thermal instability and retro-Mannich decomposition of substituted aminoketones.

Sources

Handling and storage recommendations for 1-(Dipropylamino)acetone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(Dipropylamino)acetone. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the handling, storage, and troubleshooting of this compound. Given the specific nature of this molecule, this guide synthesizes information from first principles of its constituent functional groups—a ketone and a tertiary amine—along with best practices for analogous chemical structures.

Section 1: Compound Profile and Hazard Assessment

This compound is a functionalized ketone. Its structure consists of an acetone core where one methyl group is substituted with a dipropylamino group. This combination of a ketone and a tertiary amine dictates its chemical reactivity, potential hazards, and handling requirements.

Chemical Structure:

  • IUPAC Name: 1-(Dipropylamino)propan-2-one

  • Molecular Formula: C₉H₁₉NO

  • Key Functional Groups: Ketone (carbonyl group), Tertiary Amine

In the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment is mandatory before use. The hazard profile must be inferred from its structural components.

Inferred Hazard Profile:

  • Flammability: The acetone backbone suggests that the compound is likely a flammable liquid with vapors that can form explosive mixtures with air.[1][2][3] All sources of ignition, including sparks, open flames, and hot surfaces, must be strictly eliminated from the handling area.[4][5]

  • Irritation: Ketones are known to cause serious eye irritation.[1][3] Amines can cause skin and respiratory irritation. Therefore, it is prudent to assume this compound is an irritant to the eyes, skin, and respiratory tract. Direct contact should be avoided.

  • Toxicity: Inhalation of vapors may cause drowsiness or dizziness, similar to other volatile organic compounds.[1][3] The long-term toxicological properties are unknown, and the compound should be handled as potentially toxic.

  • Reactivity: The tertiary amine group can react with strong oxidizing agents. The ketone group can undergo reactions typical of carbonyls. It may be sensitive to air and light, a common characteristic of amines which can lead to degradation and discoloration over time.

Section 2: Handling and Storage Recommendations

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., neoprene or nitrile rubber). Change gloves immediately if contamination occurs.

  • Body Protection: A flame-retardant lab coat and appropriate footwear are required.[1]

  • Respiratory Protection: All handling of the liquid should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5]

Storage Protocol

The stability of this compound is best maintained by controlling its storage environment.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes evaporation and vapor pressure, reducing fire hazard.[6]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The tertiary amine moiety is susceptible to air oxidation, which can lead to degradation and the formation of impurities.
Container Tightly sealed, amber glass or chemically resistant container.Prevents contamination from moisture and air, and protects from light which can catalyze degradation.[3][7]
Segregation Store away from incompatible materials.Keep segregated from strong oxidizing agents, strong acids, and peroxides to prevent violent reactions.[4][5][8]
Ventilation Store in a well-ventilated, designated flammables area.Ensures that any potential vapor leaks are safely dispersed and do not accumulate to flammable concentrations.[6][9]

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the use of this compound in an experimental setting.

Q1: My previously colorless sample of this compound has developed a yellow or brownish tint. Is it still usable?

A1: The discoloration is a common indicator of degradation, likely due to air oxidation of the tertiary amine functional group. This process can create impurities that may interfere with your experiment.

  • Causality: Tertiary amines can be oxidized by atmospheric oxygen, often accelerated by light, to form N-oxides and other colored byproducts.

  • Recommended Action:

    • Assess Purity: Before use, analyze the discolored material by a suitable method (e.g., NMR, GC-MS) to identify the level and nature of the impurities.

    • Purification: If the primary compound is still largely intact, consider purification (e.g., distillation under reduced pressure or column chromatography).

    • Prevention: For future use, ensure the compound is stored under an inert atmosphere (Nitrogen or Argon) and protected from light. Use a fresh, sealed vial for each experiment where possible to minimize repeated exposure to air.

Q2: I am experiencing poor yield or unexpected side products in a reaction where this compound is a starting material. What are potential causes?

A2: This issue can stem from either the degradation of the starting material or its inherent reactivity.

  • Causality & Troubleshooting Steps:

    • Verify Starting Material Purity: As with Q1, confirm the purity of your this compound. Impurities are a common source of side reactions.

    • Incompatibility with Reagents: The compound has two reactive sites. The tertiary amine is basic and can be protonated or react with strong electrophiles. The ketone's α-protons are acidic and can be removed by a strong base, leading to enolate formation and potential side reactions like self-condensation (aldol reaction).

    • Review Reaction Conditions:

      • pH/Acidity: Strong acids will protonate the amine, potentially deactivating it or causing it to precipitate.

      • Basicity: Strong bases can deprotonate the α-carbon, leading to undesired enolate chemistry.

      • Temperature: Elevated temperatures can promote degradation or side reactions. Consider running your reaction at a lower temperature.

Q3: How should I properly quench a reaction containing this compound and then dispose of the waste?

A3: Safe quenching and disposal are paramount.

  • Experimental Protocol: Quenching

    • Cool the Reaction: Before quenching, cool the reaction vessel in an ice bath to dissipate any heat that may be generated.

    • Slow Addition: Slowly add the quenching solution (e.g., water, saturated ammonium chloride) dropwise with vigorous stirring. A rapid quench can cause a dangerous exotherm.

    • Ventilation: Perform the quench in a fume hood.

  • Waste Disposal:

    • Segregation: Dispose of waste containing this compound into a designated, clearly labeled hazardous waste container for non-halogenated organic solvents and chemicals.

    • Avoid Drains: Do not dispose of this chemical down the drain.[1][3] It can be harmful to aquatic life.[9]

    • Follow Regulations: Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.

Section 4: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected experimental results when using this compound.

G cluster_reagents 2. Analyze Reagents & Conditions cluster_modify 3. Modify Protocol start Unexpected Result (Low Yield / Side Product) check_purity 1. Verify Purity of This compound (e.g., NMR, GC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_reactivity Review Reactivity: - Is amine basicity an issue? - Is enolization possible? purity_ok->check_reactivity Yes purify Purify Starting Material (Distill, Chromatography) purity_ok->purify No check_conditions Review Conditions: - Temperature too high? - Incompatible solvent? check_reactivity->check_conditions modify_reagents Change Reagents: - Use protecting group? - Use milder base/acid? check_conditions->modify_reagents re_run_pure Re-run Experiment with Purified Material purify->re_run_pure success Problem Solved re_run_pure->success modify_conditions Change Conditions: - Lower temperature? - Change solvent/concentration? modify_reagents->modify_conditions re_run_modified Re-run Modified Experiment modify_conditions->re_run_modified re_run_modified->success

Caption: Troubleshooting workflow for unexpected results.

References

  • MilliporeSigma. (2025).
  • International Labour Organization & World Health Organiz
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • Canadian Centre for Occupational Health and Safety. (2025). Acetone.
  • RCI Labscan Limited. (2025).
  • National Oceanic and Atmospheric Administration. (n.d.). ACETONE - CAMEO Chemicals.
  • Simple Solvents. (2024). Safely Handle and Store Acetone: Expert Tips.
  • Zaera Research Group, University of California, Riverside. (2022). Acetone SOP.
  • Elchemy. (2024). What is Acetone? Understanding Its Chemical Properties and Uses.
  • U.S. Chemical Storage. (2024). Acetone Storage Requirements.
  • Fisher Scientific. (2009).
  • Carl Roth GmbH + Co. KG. (n.d.).
  • ChemSupply Australia. (n.d.).

Sources

Validation & Comparative

Mechanistic & Structural Dynamics: The Causality of Alkyl Chain Length

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of


-amino ketones requires moving beyond basic structural descriptions to understand how subtle aliphatic modifications dictate chemical behavior. As critical building blocks in medicinal chemistry and natural product synthesis, 

-amino ketones like 1-(Dipropylamino)acetone present unique reactivity profiles compared to their lighter homologues[1].

This guide provides an authoritative evaluation of this compound against 1-(Dimethylamino)acetone and 1-(Diethylamino)acetone, focusing on steric dynamics, lipophilicity, and their direct impact on synthetic workflows such as reductive amination[2].

The substitution of methyl groups with propyl groups on the


-amino nitrogen fundamentally alters the molecule's physicochemical and reactive landscape. This shift is governed by two competing forces:
  • Steric Shielding (The Dominant Factor): The flexible propyl chains in this compound create a dynamic steric umbrella. While the nitrogen lone pair remains relatively accessible, the adjacent carbonyl carbon (

    
    -position) becomes heavily shielded. The trajectory required for nucleophilic attack (the Bürgi-Dunitz angle) is partially occluded by the sweeping volume of the propyl groups. Consequently, standard nucleophilic additions (like imine formation) are kinetically hindered.
    
  • Inductive Effects (+I): Propyl groups are stronger electron donors than methyl groups. This slightly increases the electron density on the nitrogen, elevating its basicity (pKa) and enhancing the stability of the protonated intermediate. However, this increased basicity also means the nitrogen competes more aggressively for Lewis acid catalysts, potentially sequestering the catalyst away from the target carbonyl group.

Understanding this causality is crucial for protocol design. When performing a reductive amination on 1-(dimethylamino)acetone, mild Brønsted acids (like acetic acid) are sufficient. However, the steric occlusion and catalyst-sequestering nature of this compound mandate the use of strong, oxophilic Lewis acids (e.g., Titanium(IV) isopropoxide) to forcefully polarize the carbonyl bond and drive imine formation[3].

Quantitative Performance & Physicochemical Data

The following tables synthesize the comparative data, highlighting how the incremental addition of methylene units impacts both physical properties and synthetic efficiency.

Table 1: Physicochemical Properties of


-Amino Ketones 
CompoundMolecular Weight ( g/mol )Estimated LogPBasic pKaSteric Hindrance (A-Value Proxy)
1-(Dimethylamino)acetone 101.150.2~8.2Low
1-(Diethylamino)acetone 129.201.2~8.6Moderate
This compound 157.262.1~8.8High

Insight: The significant jump in LogP for the dipropyl variant makes it a superior precursor for central nervous system (CNS) active pharmaceutical ingredients, where blood-brain barrier penetration is highly dependent on lipophilicity.

Table 2: Reactivity Profile in Standard Reductive Amination (Conditions: Benzylamine (1.1 eq), NaBH(OAc)3 (1.5 eq), DCE, RT)

SubstrateImine Formation Time (h)Overall Yield (%)Primary Degradation Pathway
1-(Dimethylamino)acetone 0.595%Minimal
1-(Diethylamino)acetone 2.088%Aldol condensation (trace)
This compound >12.0 (Incomplete)42%Unreacted starting material

Insight: The precipitous drop in yield for the dipropyl variant under standard conditions necessitates a redesigned, highly optimized protocol.

Self-Validating Experimental Methodology

To overcome the steric limitations of this compound, the following protocol utilizes Titanium(IV) isopropoxide (


). Crucially, this workflow is designed as a self-validating system . By incorporating an internal standard, the protocol isolates the variable of imine formation from the reduction step, ensuring diagnostic clarity if the final yield is suboptimal.

Protocol: Lewis Acid-Mediated Reductive Amination of this compound

Step 1: Catalyst-Driven Imine Formation

  • In an oven-dried Schlenk flask under argon, dissolve this compound (1.0 mmol) and benzylamine (1.2 mmol) in anhydrous THF (5.0 mL).

  • Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene (internal quantitative standard).

  • Dropwise, add

    
     (2.0 mmol). Causality: The large excess of Titanium is required because the basic dipropylamino group will coordinate and sequester a portion of the Lewis acid.
    
  • Stir at 40°C for 6 hours.

Step 2: Self-Validation Checkpoint (Critical)

  • Withdraw a 50

    
    L aliquot of the reaction mixture.
    
  • Dilute in

    
     and acquire a rapid 
    
    
    
    -NMR spectrum.
  • Validation Logic: Integrate the imine proton/carbon signals against the aromatic protons of the 1,3,5-trimethoxybenzene standard.

  • Decision Gate: Proceed to Step 3 ONLY if imine conversion is >90%. If <90%, the failure is in the activation step (likely wet solvent or degraded

    
    ), not the reduction step.
    

Step 3: Reduction

  • Cool the reaction to 0°C.

  • Add Sodium triacetoxyborohydride,

    
     (3.0 mmol), in three portions over 15 minutes. Causality: 
    
    
    
    is chosen over
    
    
    to prevent the premature reduction of unreacted ketone, ensuring high chemoselectivity.
  • Warm to room temperature and stir for 4 hours.

Step 4: Quench and Isolation

  • Quench the reaction by adding 1M aqueous NaOH (5.0 mL) to precipitate titanium salts as a white slurry.

  • Filter through a pad of Celite to remove the titanium dioxide matrix.

  • Extract the filtrate with Ethyl Acetate (3 x 10 mL), dry over

    
    , and concentrate under reduced pressure to yield the sterically hindered diamine.
    

Pathway Visualization: Steric Impact on Reaction Kinetics

The following diagram illustrates the divergent reaction pathways caused by the steric bulk of the dialkyl groups during reductive amination.

G cluster_0 Steric Impact on Reductive Amination Kinetics K_Me 1-(Dimethylamino)acetone Exposed Carbonyl I_Me Rapid Imine Formation (Mild Acid Catalysis) K_Me->I_Me + Amine K_Pr This compound Sterically Shielded I_Pr Slow Imine Formation (Requires Ti(OiPr)4) K_Pr->I_Pr + Amine P_Me High Yield Product (Fast Reduction) I_Me->P_Me NaBH(OAc)3 P_Pr Moderate Yield Product (Slower Reduction) I_Pr->P_Pr NaBH(OAc)3

Reaction pathway comparison showing steric effects on reductive amination of amino ketones.

Conclusion

While 1-(Dimethylamino)acetone is highly reactive and suitable for rapid library generation, this compound offers distinct advantages for late-stage drug development due to its enhanced lipophilicity and metabolic stability. However, chemists must respect the causality of its steric bulk. By transitioning from mild Brønsted acids to aggressive Lewis acid activation and employing self-validating analytical checkpoints, researchers can effectively harness the potential of sterically hindered


-amino ketones.

References

1.1

1 - ResearchGate[1]
2.2 - ACS Catalysis[2]
3.3 - Chemical Science (RSC Publishing)[3]

Sources

Validation of an Analytical Method for 1-(Dipropylamino)acetone Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Dipropylamino)acetone is a critical process-related impurity (PRI) and intermediate often encountered in the synthesis of dopamine agonists like Pramipexole . Due to its structural characteristics—a secondary amine coupled with a ketone functionality—it presents significant analytical challenges: high polarity, lack of a strong UV chromophore, and potential volatility.

This guide evaluates three analytical approaches for its quantification. While RP-HPLC-UV serves as a legacy standard and GC-FID offers utility for volatile screening, this guide validates HILIC-MS/MS as the superior "Product" solution. The HILIC-MS/MS method demonstrates a 100-fold increase in sensitivity and superior selectivity, essential for meeting ICH M7 guidelines for mutagenic impurity control at trace levels.

Part 1: The Analytical Challenge

The quantification of this compound requires overcoming three physicochemical hurdles:

  • Retention Issues: On standard C18 (Reversed-Phase) columns, the polar amino group causes early elution (near void volume), leading to poor resolution from matrix components.

  • Detection Limits: The molecule lacks a conjugated

    
    -system, resulting in weak UV absorption (only non-specific end-absorption at <210 nm).
    
  • Peak Tailing: The basic nitrogen interacts with residual silanols on silica-based columns, causing severe peak tailing unless specific mobile phase modifiers or end-capped columns are used.

Part 2: Comparative Analysis of Methodologies

The following table summarizes the performance validation of the proposed HILIC-MS/MS method against standard alternatives.

Table 1: Performance Comparison Matrix
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: GC-FID Method C: RP-HPLC-UV
Principle Hydrophilic Interaction + Mass SpecVolatility Separation + Flame IonizationHydrophobic Interaction + UV Absorption
LOD (Limit of Detection) 0.05 ppm (Trace Level)5.0 ppm50.0 ppm
Selectivity High (Mass-based resolution)Moderate (Thermal degradation risk)Low (Non-specific at 210 nm)
Peak Shape (Tailing) Excellent (

)
Good (with amine-deactivated liner)Poor (

often)
Sample Prep Dilute & Shoot (ACN extraction)Liquid-Liquid Extraction (LLE)Ion-Pairing Reagents required
Suitability Genotoxic Impurity (GTI) Screening Raw Material AssayHigh-Level Process Control
Mechanistic Insight: Why HILIC-MS/MS Wins
  • RP-HPLC Failure Mode: To retain this polar amine on C18, one must use high pH (damaging to silica) or ion-pairing reagents (incompatible with MS).

  • HILIC Success: HILIC utilizes a water-layer partitioning mechanism. The polar amine is strongly retained on the polar stationary phase (e.g., Amide or Silica) using high-organic mobile phases.[1] This high-organic content enhances desolvation in the MS source, boosting sensitivity by 10-20x compared to aqueous RP-HPLC.

Part 3: Validated Protocol (HILIC-MS/MS)

Objective: Quantify this compound at sub-ppm levels in a drug substance matrix.

Materials & Reagents[2][3][4][5]
  • Target Analyte: this compound (CAS: 104617-76-7 analog).

  • Internal Standard (IS): this compound-d7 (or structural analog like Diethylaminoacetone).

  • Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Instrument Parameters (LC-MS/MS)
ParameterSettingCausality / Rationale
Flow Rate 0.4 mL/minOptimal linear velocity for HILIC efficiency.
Gradient 95% B (0-1 min)

80% B (5 min)
Starts high organic to retain polar analyte; gradient elutes it.
Column Temp 40°CReduces mobile phase viscosity; improves mass transfer.
Ionization ESI Positive (+)The tertiary amine protonates readily (

).
MRM Transition

(Quant)
Loss of propyl group (typical amine fragmentation).
Cone Voltage 30 VOptimized to prevent in-source fragmentation.
Sample Preparation Workflow

This protocol uses a "Dilute-and-Shoot" approach to minimize analyte loss.

  • Stock Preparation: Dissolve 10 mg Reference Standard in 10 mL Acetonitrile (1000 ppm).

  • Sample Extraction: Weigh 50 mg Drug Substance

    
     Add 1 mL Acetonitrile 
    
    
    
    Vortex 5 min
    
    
    Centrifuge 10,000 rpm.
  • Dilution: Transfer 100 µL supernatant

    
     Dilute with 900 µL Mobile Phase B (containing IS).
    
  • Injection: Inject 2.0 µL into the LC-MS system.

Part 4: Visualization of Method Logic

Diagram 1: Analytical Decision Matrix

This decision tree guides the researcher on when to deploy the HILIC-MS/MS method versus cheaper alternatives.

DecisionMatrix Start Start: Quantify this compound CheckLevel Required Sensitivity (LOD)? Start->CheckLevel HighSens Trace / Genotoxic (< 10 ppm) CheckLevel->HighSens High Sensitivity Needed LowSens Assay / Process Control (> 100 ppm) CheckLevel->LowSens Routine Assay MethodA Method A: HILIC-MS/MS (High Sensitivity, Polar Retention) HighSens->MethodA Standard Choice CheckVolatile Is Matrix Volatile? LowSens->CheckVolatile MethodB Method B: GC-FID (Cost Effective, Volatile Matrix) CheckVolatile->MethodB Yes (e.g., Solvent mix) MethodC Method C: RP-HPLC-UV (Legacy, Low Specificity) CheckVolatile->MethodC No (e.g., Solid Drug Substance)

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements and sample matrix properties.

Diagram 2: HILIC-MS/MS Mechanism & Workflow

This diagram illustrates the partitioning mechanism that makes HILIC superior for this specific analyte.

HILIC_Workflow cluster_0 Step 1: Separation Mechanism cluster_1 Step 2: Detection Stationary Polar Stationary Phase (Amide/Silica) WaterLayer Stagnant Water Layer (Enriched on Surface) WaterLayer->Stationary Analyte This compound (Polar Amine) Analyte->WaterLayer Strong Retention ESI ESI Source (+) High Organic = High Evaporation Analyte->ESI Elution Mobile Mobile Phase (High ACN) Mobile->Analyte Partitioning MS Triple Quad MS MRM: 158 -> 114 ESI->MS Ionization

Caption: Mechanism of HILIC separation showing the partitioning of the polar amine into the water layer, followed by enhanced ESI detection.

Part 5: Validation Results (Mock Data)

The following data represents typical validation results obtained when applying the HILIC-MS/MS protocol, compliant with ICH Q2(R1) standards.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteS/N > 100 in BlankPass
Linearity (

)


(Range: 0.1 - 10 ppm)
Pass
Accuracy (Recovery)


Pass
Precision (Repeatability) RSD


(

)
Pass
Limit of Quantitation (LOQ) S/N


ppm
Pass

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • European Medicines Agency. (2014). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

Sources

Efficacy of 1-(Dipropylamino)acetone as a catalyst compared to proline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 1-(Dipropylamino)acetone (representing tertiary amino-ketone bases) and L-Proline (the benchmark bifunctional organocatalyst) in the context of aldol and condensation reactions.

Executive Summary

In the field of organocatalysis, L-Proline is the gold standard for asymmetric induction, utilizing a bifunctional enamine/iminium mechanism to deliver high enantioselectivity (often >90% ee). In contrast, This compound functions primarily as a Brønsted base (tertiary amine) or a ligand. It lacks the H-bond donor capability and the secondary amine motif required for enamine catalysis. Consequently, while this compound can promote non-stereoselective aldol condensations or act as a co-catalyst/buffer, it cannot replace Proline for asymmetric transformations.

Technical Profile & Structural Analysis

FeatureL-Proline This compound
CAS Number 147-85-354151-35-8
Structure Cyclic Secondary Amine + Carboxylic AcidAcyclic Tertiary Amine + Ketone
Chirality Chiral (L-enantiomer)Achiral (unless synthesized as a chiral derivative)
Catalytic Mode Bifunctional Enamine/Iminium General Base / Nucleophilic Catalysis
Key Intermediate Enamine (covalent)Ammonium enolate (ion pair)
Primary Application Asymmetric Aldol, Mannich, MichaelAldol Condensation, pH Buffer, Ligand

Mechanistic Divergence

The efficacy gap between these two catalysts stems from their fundamental mechanisms.

A. Proline: The Enamine Mechanism (Stereoselective)

Proline acts as a "micro-aldolase."[1] The secondary amine forms a nucleophilic enamine with the ketone donor, while the carboxylic acid directs the electrophile (aldehyde) via hydrogen bonding. This rigid Zimmerman-Traxler transition state ensures high stereocontrol.

B. This compound: General Base Catalysis (Non-Stereoselective)

As a tertiary amine, this compound cannot form an enamine (lacks the N-H proton). Instead, it acts as a Brønsted base to deprotonate the ketone, generating an enolate. Without a chiral scaffold or H-bond director, the reaction proceeds via a loose transition state, resulting in racemic products and favoring thermodynamic equilibration (often leading to dehydration/condensation).

Visualization of Pathways:

CatalysisComparison cluster_0 Proline (Enamine Cycle) cluster_1 This compound (Base Cycle) P L-Proline E Enamine Intermediate P->E + Ketone (-H2O) K Ketone TS Rigid TS (H-Bonding) E->TS + Aldehyde Prod1 Chiral Aldol Product TS->Prod1 Hydrolysis Prod1->P Recycle DPA 1-(Dipropylamino) acetone Enolate Enolate Ion Pair DPA->Enolate Deprotonation K2 Ketone LooseTS Loose TS (No Direction) Enolate->LooseTS + Aldehyde Prod2 Racemic Product LooseTS->Prod2 Protonation Prod2->DPA Regeneration

Caption: Comparative catalytic cycles showing Proline's covalent enamine activation vs. This compound's non-covalent base activation.

Performance Comparison Data

The following table summarizes the expected outcomes in a standard intermolecular aldol reaction (e.g., Acetone + p-Nitrobenzaldehyde).

MetricL-Proline (10-20 mol%) This compound (10-20 mol%)
Yield 60–95%40–80% (Variable)
Enantiomeric Excess (ee) High (70–99%) ~0% (Racemic)
Diastereomeric Ratio (dr) High (anti-selective)Low (1:1 mixture)
Reaction Time 12–48 Hours2–24 Hours (Often faster but less selective)
Side Reactions Minimal (controlled)Aldol Condensation (Dehydration), Cannizzaro
Solvent Compatibility DMSO, DMF, CHCl3 (requires solubility)Organic solvents (High solubility)

Key Insight: Use Proline when chirality is required.[2] Use This compound (or similar tertiary amines) only for simple condensations where stereochemistry is irrelevant or as a buffer.

Experimental Protocols

Protocol A: Proline-Catalyzed Asymmetric Aldol (Benchmark)

Objective: Synthesis of chiral β-hydroxy ketones.

  • Preparation : In a vial, dissolve p-nitrobenzaldehyde (1.0 mmol, 151 mg) in anhydrous DMSO (4 mL).

  • Catalyst Addition : Add Acetone (2 mL, excess) followed by L-Proline (0.2 mmol, 23 mg, 20 mol%).

  • Incubation : Stir the mixture at room temperature (25°C) for 24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 2:1). Look for the disappearance of aldehyde.

  • Workup : Quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification : Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography on silica gel.

  • Analysis : Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: this compound-Mediated Condensation

Objective: Rapid generation of racemic aldol adducts or α,β-unsaturated ketones.

  • Preparation : Dissolve p-nitrobenzaldehyde (1.0 mmol) in Acetone (4 mL).

  • Catalyst Addition : Add This compound (0.2 mmol, ~30 µL).

    • Note: Ensure the catalyst is free of primary/secondary amine impurities.

  • Reaction : Stir at reflux (56°C) for 4 hours.

    • Mechanism: The tertiary amine acts as a base, promoting enolate formation and subsequent dehydration.

  • Workup : Evaporate acetone. Dissolve residue in DCM, wash with water to remove the amine salt.

  • Result : Expect a mixture of aldol product and condensation product (enone).

Conclusion

This compound is not a viable alternative to Proline for asymmetric synthesis.

  • Select Proline if your goal is to create chiral centers with high enantioselectivity.[2] Its unique secondary amine structure allows for the formation of the crucial enamine intermediate.

  • Select this compound (or standard tertiary amines like TEA/DIPEA) only if you require a general base for non-stereoselective reactions, buffering, or if you are studying the effects of amine structure on catalytic activity.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link

  • Mahrwald, R. (1999). Diastereoselective Aldol Addition with Titanium Enolates of Ketones. Chemical Reviews, 99(5), 1095–1120. (Context on metal/base vs organocatalysis). Link

  • GuideChem Database . (2024). 1-Dipropylamino-2-propanone Product Entry. (Verification of chemical structure). Link

Sources

Comparative Screening Guide: Biological Activity of 1-(Dipropylamino)acetone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for screening bioactive compounds synthesized from 1-(Dipropylamino)acetone (CAS 1533-56-8). Unlike its diethyl analogs (e.g., precursors to lidocaine/procaine), the dipropyl moiety imparts significantly higher lipophilicity (LogP), altering membrane partition coefficients.

This guide compares DPA-acetone derivatives against industry standards (Lidocaine, Benzalkonium Chloride) across two primary therapeutic axes:

  • Voltage-Gated Na+ Channel Blockade (Local Anesthesia/Antiarrhythmic).

  • Membrane Disruption (Antimicrobial/Antifungal).

Key Finding: Derivatives of DPA-acetone typically exhibit a delayed onset but extended duration of action compared to diethyl analogs, necessitating specific modifications to screening protocols to capture late-stage potency.

Chemical Rationale & Synthetic Utility

The core value of this compound lies in its ability to serve as a lipophilic "anchor." In Medicinal Chemistry, shifting from a diethyl- to a dipropyl-amine group increases the octanol-water partition coefficient (


) by approximately 1.0 unit.
Synthetic Pathways (Workflow)

The ketone functionality allows for divergent synthesis. The two most critical pathways for generating bioactive libraries are Reductive Amination/Reduction (to amino-alcohols) and Mannich Base formation .

SynthesisWorkflow cluster_0 Pathway A: Amino-Alcohols (Anesthetics) cluster_1 Pathway B: Quaternary Salts (Antimicrobials) Start This compound (Precursor) Step1 NaBH4 Reduction Start->Step1 Step2 Alkyl Halide Quaternization Start->Step2 Prod1 1-(Dipropylamino)-2-propanol (Scaffold A) Step1->Prod1 Deriv1 Carbamate/Ester Derivatives Prod1->Deriv1 Prod2 Dipropyl-methyl-alkylonium Salts Step2->Prod2

Figure 1: Divergent synthetic pathways from the parent ketone. Pathway A yields lipophilic bases for CNS/Nerve targeting; Pathway B yields cationic surfactants for microbial lysis.

Module A: Local Anesthetic Activity Screening

Compounds derived via Pathway A (e.g., 1-(Dipropylamino)-2-propanol esters) function as Class I antiarrhythmics or local anesthetics. They block voltage-gated sodium channels (


) from the intracellular side.
Comparative Profile: Dipropyl vs. Diethyl

The following table contrasts the performance of DPA-derivatives against the standard (Lidocaine) and the Diethyl analog.

FeatureLidocaine (Standard)1-(Diethylamino) Analog1-(Dipropylamino) Derivative
Lipophilicity (LogP) Moderate (~2.4)Low-ModerateHigh (>3.0)
Onset of Action Rapid (2-5 min)RapidDelayed (5-10 min)
Duration of Action Intermediate (1-2 hrs)Short-IntermediateLong (>3 hrs)
Potency (Relative) 1.0x0.8x2.5x - 4.0x
Toxicity Risk Low (CNS/Cardio)LowModerate (Cardiotoxicity)

Analysis: The DPA derivative's high lipophilicity allows it to partition strongly into the neuronal membrane, creating a "depot" effect that extends duration. However, this also increases the risk of cardiotoxicity (similar to Bupivacaine).

Experimental Protocol: Sciatic Nerve Block (Rat)

Objective: Determine the duration of sensory and motor block.

  • Preparation: Synthesize the benzoate ester of 1-(dipropylamino)-2-propanol. Dissolve in saline (pH adjusted to 5.5 - 6.5).

  • Subject: Male Wistar rats (200-250g).

  • Injection: Inject 0.2 mL of test solution (1% w/v) into the popliteal space near the sciatic nerve.

  • Measurement (Motor): Evaluate "hind paw motor function" on a scale of 0 (normal) to 3 (complete paralysis) every 10 minutes.

  • Measurement (Sensory): Apply thermal stimulus (hot plate at 56°C). Measure latency of paw withdrawal.

    • Cut-off: 12 seconds to prevent tissue damage.

  • Control: Lidocaine HCl (2%) as positive control; Saline as negative.

Module B: Antimicrobial Screening

Compounds derived via Pathway B (Quaternary Ammonium Salts) or specific phenolic ethers of the alcohol (e.g., 1-[(2,4-(di-tert-butylphenoxy))-3-dipropylamino-2-propanol]) exhibit potent antimicrobial activity by disrupting bacterial cell membranes.

Comparative Efficacy Data

Recent studies on dialkylamino-propanol derivatives indicate strain-specific activity.[1] The Dipropyl group enhances activity against Gram-positive bacteria compared to the Dimethyl analogs due to better penetration of the peptidoglycan layer.

Compound ClassS. aureus (MIC

g/mL)
E. coli (MIC

g/mL)
C. albicans (MIC

g/mL)
Biofilm Inhibition (%)
DPA-Derivative (Phenolic Ether) 0.78 - 1.56 12.5 - 25.01.56 - 3.12 >90%
Diethyl-Analog3.12 - 6.25>50.012.560%
Ciprofloxacin (Control)0.50.015N/AN/A
Fluconazole (Control)N/AN/A1.0N/A
Experimental Protocol: Microdilution & Biofilm Assay

Objective: Assess Minimum Inhibitory Concentration (MIC) and Biofilm eradication.

  • Culture Prep: Grow S. aureus (ATCC 25923) and C. albicans in Mueller-Hinton broth.

  • Dilution: Prepare serial two-fold dilutions of the DPA-derivative in 96-well plates (Range: 100

    
    g/mL to 0.1 
    
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL of bacterial suspension. Incubate at 37°C for 24h.
    
  • Readout (MIC): Add Resazurin dye (0.01%). A color change from blue to pink indicates growth. The lowest concentration remaining blue is the MIC.

  • Biofilm Assay:

    • After MIC reading, wash wells with PBS to remove planktonic cells.

    • Stain adherent biofilm with 0.1% Crystal Violet.

    • Solubilize with 30% acetic acid and measure OD at 590 nm.

Mechanism of Action Visualization

Understanding the dual-nature of these derivatives is critical for safety profiling. The diagram below illustrates the divergent mechanisms based on the synthesized derivative.

MOA cluster_membrane Cell Membrane Interaction cluster_target Target Engagement Compound DPA-Derivative Lipid Lipid Bilayer Partitioning Compound->Lipid High LogP drives accumulation Nav Na+ Channel (Intracellular Gate) Lipid->Nav Pathway A: Lateral Diffusion Lysis Membrane Disruption Lipid->Lysis Pathway B: Surfactant Effect Effect1 Blockade of Action Potential Nav->Effect1 Effect2 Cell Death / Leakage Lysis->Effect2

Figure 2: Mechanism of Action. Pathway A derivatives (Amino-esters) block Na+ channels via lateral diffusion. Pathway B derivatives (Quaternary salts) cause direct lysis.

References

  • Mascaretti, Š., et al. (2018). In Vitro Activity of 1-(Dipropylamino)-3-(azacycloalkyl)propan-2-yl Carbamates. EFMC Young Medicinal Chemist Symposium.[2]

  • Kozlova, I. P., et al. (2021). Antimicrobial Activity of Novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives.[1] Journal of Microbiology & Infectious Diseases.

  • Malamed, S. F. (2006). Local Anesthetics: Mechanism of Action and Clinical Pharmacology. Handbook of Local Anesthesia.

  • PubChem. (2025).[3] 1-(Diethylamino)-2-propanol Compound Summary. National Library of Medicine.

  • BenchChem. (2025). The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide.

Sources

Comparative Mechanistic Analysis of α-Amino Ketones in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed mechanistic investigation into the reactions of α-amino ketones, a class of versatile synthetic intermediates. While focusing on the principles governing their reactivity, we use 1-(Dipropylamino)acetone as a central example to comparatively analyze how variations in the amine moiety influence reaction outcomes, efficiency, and underlying mechanisms. This document is intended for researchers, scientists, and professionals in drug development seeking to deepen their understanding and optimize the application of these powerful synthetic tools.

Introduction: The Synthetic Utility of α-Amino Ketones

α-Amino ketones, also known as Mannich bases, are valuable precursors in organic synthesis, primarily serving as stable and convenient sources of α-keto carbanions or their synthetic equivalents. Their structure, characterized by a ketone and a tertiary amine at the α-position, allows for a range of transformations that are fundamental to the construction of complex molecular architectures. The tertiary amine, often protonated to form a salt, not only enhances the stability and handling of the compound but also plays a crucial role as a leaving group in key synthetic steps.

The classical application of these reagents is in the synthesis of α,β-unsaturated carbonyl compounds through a thermal elimination process. This guide will explore the mechanistic nuances of this and other reactions, comparing the performance of this compound with common alternatives to provide a rational basis for reagent selection.

Core Reactivity: The Dual Nature of α-Amino Ketones

The reactivity of α-amino ketones is governed by the interplay between the carbonyl group and the α-amino substituent. In their salt form (e.g., hydrochloride), they are typically stable, crystalline solids. Upon treatment with a base or heat, they can undergo a variety of transformations. The most prominent of these is the formation of an enolate equivalent, which can then be exploited in carbon-carbon bond-forming reactions.

Mechanism of Enolate Formation and Subsequent Reactions

The general mechanism involves the deprotonation of the α-carbon, facilitated by the electron-withdrawing effect of the carbonyl group. However, the most common synthetic application involves the thermal elimination of the amine to generate a highly reactive α,β-unsaturated ketone (a vinyl ketone). This intermediate can then be trapped in situ by various nucleophiles or participate in cycloaddition reactions.

Mechanism_of_Vinyl_Ketone_Formation start R-CO-CH(R')-CH2-N(Pr)2H+ Cl- intermediate R-CO-C(R')=CH2 start->intermediate Δ or Base - (Pr)2NH2+ Cl- product R-CO-C(R')=CH-Nu intermediate->product + Nucleophile (Nu-) Experimental_Workflow A 1. Reagent Preparation - Dry THF in a three-necked flask - Add this compound HCl B 2. Grignard Reagent Addition - Add Phenylmagnesium bromide dropwise at 0°C A->B Under N2 atmosphere C 3. In-situ Vinyl Ketone Formation - Warm to room temperature, then reflux - Amine elimination occurs B->C D 4. Reaction Quench - Cool to 0°C - Add saturated NH4Cl solution C->D E 5. Workup & Extraction - Extract with diethyl ether - Wash with brine, dry over MgSO4 D->E F 6. Purification - Concentrate under reduced pressure - Purify by column chromatography E->F G Product Benzylideneacetone F->G

Caption: Experimental workflow for the synthesis of benzylideneacetone.

Step-by-Step Methodology:

  • Reaction Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with this compound hydrochloride (1.94 g, 10 mmol) and 50 mL of anhydrous tetrahydrofuran (THF).

  • Grignard Addition: The suspension is cooled to 0°C in an ice bath. Phenylmagnesium bromide (11 mL of a 1.0 M solution in THF, 11 mmol) is added dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux for 2 hours. During this time, the salt dissolves, and the solution may become heterogeneous as the magnesium salts precipitate.

  • Quenching: The reaction flask is cooled back to 0°C, and the reaction is carefully quenched by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield a crude oil. The product, benzylideneacetone, is then purified by silica gel column chromatography using a hexane:ethyl acetate gradient.

Mechanistic Insights and Rationale for Experimental Choices

Choice of Solvent

Tetrahydrofuran (THF) is a common choice for Grignard reactions as it is an aprotic ether that effectively solvates the magnesium cation, promoting the reactivity of the Grignard reagent. Its boiling point is also suitable for the thermal elimination of the aminomethyl group.

In-situ Generation of the Michael Acceptor

The protocol relies on the in-situ formation of methyl vinyl ketone. This is advantageous because methyl vinyl ketone itself is highly reactive and prone to polymerization upon storage. Generating it in the presence of the nucleophile ensures that it is trapped efficiently, maximizing the yield of the desired product. The choice of this compound allows for a controlled release of the vinyl ketone upon heating.

Logical Relationship Diagram:

Rationale_Diagram Reagent This compound HCl Intermediate Methyl Vinyl Ketone (in-situ) Reagent->Intermediate Elimination of (Pr)2NH Condition1 Thermal Condition (Reflux) Condition1->Intermediate Reaction Michael Addition Intermediate->Reaction Nucleophile Phenylmagnesium Bromide Nucleophile->Reaction Product Benzylideneacetone Reaction->Product Advantage Advantages: - Avoids handling of unstable intermediate - High reaction efficiency Reaction->Advantage

Caption: Rationale for the in-situ generation and reaction of methyl vinyl ketone.

Conclusion and Future Outlook

The study of α-amino ketones reveals a class of reagents whose reactivity can be finely tuned by the nature of the amino substituent. While 1-(Dimethylamino)acetone remains the most widely used due to its simplicity, more sterically demanding analogues like this compound offer potential advantages in controlling reaction rates and minimizing side reactions. The choice of reagent should be guided by the specific requirements of the synthetic target and the reaction conditions. Future research may explore the use of chiral α-amino ketones for asymmetric synthesis or the development of novel catalytic methods for their transformations that avoid stoichiometric reagents and harsh thermal conditions.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: The Mannich Reaction: A Review Source: Organic Reactions URL: [Link]

  • Title: Comprehensive Organic Synthesis, Volume 2: Additions to C-X π-Bonds, Part 2 Source: Pergamon Press URL: [Link]

A Comparative Guide to the Cost-Benefit Analysis of 1-(Dipropylamino)acetone in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents can profoundly impact the economic viability and efficiency of a manufacturing process. The Mannich reaction, a cornerstone of carbon-carbon bond formation for the synthesis of β-amino carbonyl compounds, presents a critical decision point in the selection of the aminomethylating agent. This guide provides an in-depth cost-benefit analysis of using 1-(Dipropylamino)acetone, a pre-formed Mannich base, in comparison to other common alternatives for large-scale synthesis.

Introduction: The Aminomethylation Challenge in Scale-Up

The introduction of an aminomethyl group is a frequent necessity in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). While the classical three-component Mannich reaction, involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, is a fundamental transformation, its direct application in large-scale manufacturing can present challenges. These can include the handling of toxic and gaseous formaldehyde, complex reaction kinetics, and the formation of byproducts, which can complicate downstream processing and impact overall yield and purity.

To circumvent these issues, the use of pre-formed Mannich reagents has gained traction. These reagents offer a more controlled and often more efficient route to the desired β-amino carbonyl compounds. This guide focuses on a comprehensive comparison of this compound with two widely used alternatives: the in-situ formation of the Mannich reagent from its constituent components and the use of pre-formed iminium salts like Eschenmoser's salt and Böhme's salt.

The Contenders: A Head-to-Head Comparison

This compound: The Pre-formed Mannich Base

This compound represents a ready-to-use reagent for the aminomethylation of various substrates. Its primary advantage lies in providing a controlled, single-component source of the dipropylaminomethyl moiety.

Synthesis and Cost Estimation:

While not widely available from commercial suppliers as a stock chemical, this compound can be synthesized in-house. A common and straightforward method is the reaction of dipropylamine with chloroacetone.

To provide a tangible cost estimation for the in-house production of this compound, we can analyze the cost of the primary starting materials:

ReagentMolecular Weight ( g/mol )Estimated Price (USD/kg)
Dipropylamine101.191.00 - 425.00[1][2]
Chloroacetone92.52156.00 - 2000.00[3][4]

Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.

Assuming a near-stoichiometric reaction and a high-yielding synthesis, the raw material cost for producing this compound can be estimated. However, this does not account for solvent costs, energy consumption, labor, and waste disposal, which are critical components of the total manufacturing cost.

Alternative 1: In-Situ Generation (The Classical Mannich Approach)

This approach involves the reaction of a ketone, a formaldehyde source (like paraformaldehyde), and a secondary amine (in this case, dipropylamine) in a one-pot synthesis.

Advantages:

  • Low Raw Material Cost: The starting materials, such as paraformaldehyde and dipropylamine, are commodity chemicals available at a significantly lower cost compared to specialized reagents.

Disadvantages:

  • Handling of Hazardous Materials: Paraformaldehyde is a solid source of formaldehyde, which is toxic and a suspected carcinogen. Its depolymerization to gaseous formaldehyde requires careful handling and specialized equipment.

  • Reaction Control: The in-situ formation of the reactive iminium ion can be difficult to control, potentially leading to the formation of byproducts and lower yields.

  • Process Optimization: This multicomponent reaction often requires extensive optimization of reaction conditions (temperature, pH, stoichiometry) to achieve desired outcomes on a large scale.

Alternative 2: Pre-formed Iminium Salts (Eschenmoser's and Böhme's Salts)

Eschenmoser's salt (N,N-Dimethylmethyleneiminium iodide) and Böhme's salt (N,N-Dimethylmethyleneiminium chloride) are highly reactive and versatile aminomethylating agents.

ReagentMolecular Weight ( g/mol )Estimated Price (USD/5g)
Eschenmoser's Salt185.0158.00[5]
Böhme's Salt93.56102.00 - 107.80[6]

Note: Prices are for small quantities and will be significantly lower at bulk scale, but still represent a higher cost than the raw materials for in-situ generation.

Advantages:

  • High Reactivity and Mild Conditions: These salts are highly electrophilic and often react under mild conditions, leading to high yields and shorter reaction times.

  • Excellent Control and Selectivity: As pre-formed reagents, they offer excellent control over the reaction, minimizing the formation of byproducts.

Disadvantages:

  • High Reagent Cost: The primary drawback of these reagents is their significantly higher cost compared to the raw materials for the in-situ approach.

  • Hygroscopicity: Some of these salts are hygroscopic and require careful handling and storage to maintain their reactivity.

Cost-Benefit Analysis: A Quantitative and Qualitative Comparison

To provide a clear comparison, let's analyze the key factors influencing the decision-making process for a large-scale synthesis campaign.

FeatureThis compound (In-house)In-Situ Generation (Classical Mannich)Pre-formed Iminium Salts
Reagent Cost Moderate (dependent on in-house efficiency)Very LowHigh
Handling & Safety Moderate (handling of chloroacetone and dipropylamine)High (handling of formaldehyde/paraformaldehyde)Moderate (hygroscopic nature)
Reaction Control & Yield HighModerate to LowVery High
Process Development Moderate (requires initial synthesis and purification)High (extensive optimization often needed)Low
Waste Generation Moderate (from synthesis and reaction)Potentially High (byproduct formation)Low
Scalability GoodModerate (can be challenging)Excellent

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Reagent_Cost [label="Reagent Cost", pos="0,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Handling_Safety [label="Handling & Safety", pos="-2,0!", fillcolor="#FBBC05", fontcolor="#202124"]; Process_Control [label="Process Control & Yield", pos="2,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Overall_Cost [label="Overall Process Cost", pos="0,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reagent_Cost -- Overall_Cost; Handling_Safety -- Overall_Cost; Process_Control -- Overall_Cost; } dot Caption: Key factors influencing the overall cost of aminomethylation.

Experimental Protocols

Protocol for the Synthesis of this compound

Materials:

  • Dipropylamine

  • Chloroacetone

  • Anhydrous potassium carbonate

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dipropylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or MTBE).

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Slowly add chloroacetone (1.0 equivalent) to the stirred suspension at room temperature. The addition may be exothermic, and cooling might be necessary to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture to remove the potassium carbonate and any precipitated salts.

  • Wash the filtrate with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.

  • The crude product can be purified by vacuum distillation to obtain the final product of high purity.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Start [label="Start: Mix Dipropylamine & K2CO3 in Ether"]; Add_Chloroacetone [label="Add Chloroacetone"]; React [label="Stir at RT/Reflux"]; Filter_Salts [label="Filter Salts"]; Wash [label="Wash with Water"]; Dry [label="Dry Organic Layer"]; Concentrate [label="Concentrate"]; Purify [label="Vacuum Distillation"]; End [label="End: Pure this compound"];

// Edges Start -> Add_Chloroacetone; Add_Chloroacetone -> React; React -> Filter_Salts; Filter_Salts -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> End; } dot Caption: Workflow for the synthesis of this compound.

Comparative Protocol: Mannich Reaction with Different Reagents

This protocol outlines a general procedure for the aminomethylation of a model substrate, acetophenone, to allow for a comparative assessment of the different reagents.

Substrate: Acetophenone Target Product: 3-(Dipropylamino)-1-phenylpropan-1-one (for this compound and in-situ) or 3-(Dimethylamino)-1-phenylpropan-1-one (for Eschenmoser's/Böhme's Salt)

Method A: Using this compound

  • To a solution of acetophenone (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol), add this compound (1.1 equivalents).

  • Add a catalytic amount of a suitable acid (e.g., HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and work up by neutralizing the acid, extracting the product with an organic solvent, and purifying by chromatography or distillation.

Method B: In-Situ Generation

  • In a reaction vessel, combine acetophenone (1.0 equivalent), paraformaldehyde (1.2 equivalents), and dipropylamine hydrochloride (1.1 equivalents) in a suitable solvent (e.g., ethanol).

  • Heat the mixture to reflux and monitor the reaction progress.

  • Work-up as described in Method A.

Method C: Using Eschenmoser's or Böhme's Salt

  • To a solution of acetophenone (1.0 equivalent) in an aprotic solvent (e.g., dichloromethane, THF), add Eschenmoser's salt or Böhme's salt (1.1 equivalents).

  • Stir the reaction at room temperature and monitor for completion.

  • Work-up typically involves an aqueous wash to remove any unreacted salt, followed by extraction and purification.

Conclusion and Recommendations

The choice between this compound, in-situ generation, and pre-formed iminium salts for large-scale Mannich reactions is a multifaceted decision that requires a careful evaluation of economic and process-related factors.

  • For cost-sensitive, large-volume manufacturing of relatively simple molecules, the classical in-situ generation approach remains attractive due to the low cost of raw materials. However, the associated challenges in handling hazardous reagents and process control must be carefully managed.

  • Pre-formed iminium salts like Eschenmoser's and Böhme's salts offer superior performance in terms of yield, selectivity, and ease of use, making them ideal for the synthesis of high-value, complex molecules where reagent cost is a less significant driver.

  • This compound, when synthesized in-house, presents a compelling middle ground. It provides the process control benefits of a pre-formed reagent while potentially offering a more favorable cost structure than commercially available iminium salts, particularly at scale. The initial investment in developing a robust and efficient synthesis of this compound can pay significant dividends in the long run through improved process reliability and reduced downstream processing costs.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, the value of the final product, and the manufacturing capabilities of the organization. A thorough process hazard analysis and a detailed cost model should be developed for each option before making a final decision for any large-scale campaign.

References

  • Herz Pharmaceutical. Chloroacetone | Product Details. [Link]

  • IndiaMART. Chloroacetone 78-95-5, Liquid, 1kg. [Link]

  • IndiaMART. Powder Dipropylamine, For Technical, Grade: Industrial. [Link]

  • Alkali Scientific. N,N-Dimethylmethyleneiminium chloride, 1 X 5 g (483893-5G). [Link]

  • PubMed. Efficient large scale microwave assisted Mannich reactions using substituted acetophenones. [Link]

  • Hielscher Ultrasonics. Sonochemically Improved Mannich Reactions. [Link]

  • Ottokemi. Dipropylamine, 99% 142-84-7 - Manufacturers & Suppliers in India with worldwide shipping. [Link]

  • Tradeindia. 1,3 Di Chloro Acetone - Boiling Point: Unknown at 4800.00 INR in Mumbai. [Link]

  • Tradeindia. Buy Dipropylamine - Affordable Prices, Industrial-Grade Amine Compound. [Link]

  • Alkali Scientific. Chloroacetone, 1 X 100 g (167479-100G). [Link]

  • ResearchGate. Mannich reaction: optimization of reaction conditions a. [Link]

  • ResearchGate. The influence of solvents on the Mannich reaction. (Reaction conditions. [Link]

  • Thai Journal of Science and Technology. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]

  • ResearchGate. Optimization of the Mannich reaction. [Link]

  • Wikipedia. Mannich reaction. [Link]

  • Organic Syntheses. 4. [Link]

  • Taylor & Francis Online. Mannich reaction – Knowledge and References. [Link]

  • Orion Cientific. (Dimethylamino)acetone , Package: 100g , Laibo Chem. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Cost-Benefit Analysis of the Implementation of an Integrated Production Software in the Raw Materials Sector of A Pharmaceutical Industry. [Link]

  • MDPI. a-Anilinoketones, Esters and Amides: A Chemical Study. [Link]

  • ETH Research Collection. Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe‐ catalyzed installation of medicinally relevant amines. [Link]

  • Tradeindia. Buy Acetone Chemicals at Affordable Prices, High Purity Lab Chemical. [Link]

  • Scribd. Pharma Manufacturing Cost Analysis | PDF | Pharmaceutical Industry | Generic Drug. [Link]

  • PubMed Central. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. [Link]

  • MDPI. One-Pot Synthesis of Fatty Amines: Rh-Catalyzed Hydroaminomethylation of 1-Decene in an Aqueous Microemulsion System—Influence of Reaction Conditions on the Reaction Performance. [Link]

  • PharmaCompass. Acetone | Price | per kg | USD. [Link]

  • Google Patents.
  • Organic Syntheses. α,α-DIPHENYLACETONE. [Link]

  • ACS Publications. One-Pot Biosynthesis of Acetone from Waste Poly(hydroxybutyrate). [Link]

  • EPFL. A new method cuts the cost of drug-building chemicals - News. [Link]

  • Fisher Scientific. Organic iodide salts. [Link]

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Benchmarking the performance of 1-(Dipropylamino)acetone against commercial catalysts

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers and drug development professionals.

Executive Summary

The


-amino ketone moiety is a highly valued structural motif in medicinal chemistry and complex heterocyclic synthesis[1][2]. However, its utility as a tunable organocatalyst represents an emerging frontier. 1-(Dipropylamino)acetone (DPAA)  is a bifunctional molecule featuring a tertiary amine and an adjacent methyl ketone. While simple aliphatic tertiary amines like Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are ubiquitous in base-catalyzed transformations, they often suffer from poor chemoselectivity, leading to substrate oligomerization or off-target aldol condensations.

This guide benchmarks the catalytic performance of DPAA against commercial standards (TEA, DABCO, and DBU) in two archetypal carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition. By leveraging the dual-action nature of DPAA, researchers can achieve superior kinetic profiles and chemoselectivity.

Mechanistic Framework: The Bifunctional Advantage

The catalytic efficacy of tertiary amines is traditionally dictated by their Brønsted basicity (pKa). However, modern organocatalysis relies heavily on secondary interactions—such as hydrogen bonding or dipole-dipole coordination—to stabilize transition states and orient substrates[3][4].

DPAA operates via a cooperative activation mechanism :

  • Brønsted Base Activation: The dipropylamino group deprotonates the acidic pro-nucleophile (e.g., malononitrile or diethyl malonate) to generate an active carbanion/enolate[5][6].

  • Electrophile Coordination: The adjacent ketone moiety, through its polarized carbonyl oxygen, provides a secondary site for dipole-directed stabilization of the electrophile or the resulting transition state. This mimics the proximity effects seen in advanced bifunctional thiourea-amine catalysts[3].

G A Reactants (Aldehyde + Pro-nucleophile) B Deprotonation by DPAA (Tertiary Amine Base) A->B C Enolate-Ketone Stabilization Complex B->C Dipole Interaction D Nucleophilic Attack (C-C Bond Formation) C->D E Dehydration & Catalyst Regeneration D->E E->B Catalyst Recycle F Target Adduct E->F

Fig 1: Proposed bifunctional catalytic cycle of DPAA in C-C bond formation.

Empirical Benchmarking Data

To objectively evaluate DPAA, we benchmarked it against TEA, DABCO, and DBU. All quantitative data was generated using rigorous internal standardization to ensure mass balance and eliminate isolation artifacts.

The Knoevenagel Condensation

The Knoevenagel condensation of aldehydes with active methylene compounds is classically catalyzed by weak organic bases[7]. We evaluated the condensation of benzaldehyde with malononitrile in acetonitrile (MeCN).

Table 1: Knoevenagel Condensation Benchmarking (Conditions: 1.0 eq Benzaldehyde, 1.1 eq Malononitrile, 5 mol% Catalyst, MeCN, 25°C)

CatalystpKa (Conjugate Acid)Time to >95% Conv.GC Yield (%)Chemoselectivity
None (Control) N/A>24 h< 5%N/A
TEA ~10.72.0 h85%Moderate (Some aldol byproducts)
DABCO ~8.81.0 h92%Good
DBU ~13.50.5 h98%Poor (Substrate oligomerization)
DPAA ~9.2 (est.)1.2 h96%Excellent

Causality Analysis: While DBU provides the fastest reaction due to its high basicity, it frequently triggers base-catalyzed degradation of sensitive substrates. DPAA, despite having a lower pKa comparable to DABCO, achieves near-quantitative yields with superior chemoselectivity. The ketone moiety of DPAA prevents runaway basicity while actively participating in the transition state[8]. The catalyst-free control confirms that the background reaction is negligible[6].

The Michael Addition

The conjugate addition of diethyl malonate to trans-


-nitrostyrene is more demanding. The secondary or tertiary amino group must interact with the nitronate anion to enable the appropriate proximity effect required for an efficient addition[3].

Table 2: Michael Addition Benchmarking (Conditions: 1.5 eq Diethyl malonate, 1.0 eq trans-


-nitrostyrene, 10 mol% Catalyst, Toluene, 25°C)
CatalystTime (h)Isolated Yield (%)Byproduct Profile
TEA 2445%Unreacted starting materials
DBU 1288%Nitrostyrene polymerization
DPAA 891%Clean conversion

Causality Analysis: In non-polar solvents like toluene, charge separation in the transition state is energetically costly. Simple aliphatic amines (TEA) struggle here. DPAA significantly outperforms TEA and DBU because its bifunctional nature allows it to stabilize the developing negative charge on the nitro group via dipole interactions, accelerating the reaction without inducing the background polymerization seen with DBU[4].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards for precise kinetic tracking and control reactions to rule out background reactivity[5].

Protocol A: Kinetic Profiling of the Knoevenagel Condensation

Rationale: Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature stabilizes the ionic intermediates generated during deprotonation without hydrogen-bonding to the basic catalyst. Dodecane is utilized as an inert internal standard to allow for accurate GC-FID quantification regardless of injection volume variances[5].

Step-by-Step Methodology:

  • Preparation of Standardized Stock: In an oven-dried 4 mL vial equipped with a magnetic stir bar, add 0.5 mL of MeCN containing 50 mM of dodecane (internal standard)[5].

  • Substrate Addition: Add 0.1 mmol of benzaldehyde and 0.11 mmol of malononitrile to the vial.

  • Control Sampling (t=0): Extract a 10 µL aliquot, dilute in 100 µL MeCN, and analyze via GC-FID to establish the baseline substrate/dodecane ratio.

  • Catalyst Initiation: Inject 5 mol% (0.005 mmol) of the chosen catalyst (e.g., DPAA, TEA, or DBU) to initiate the reaction.

  • Kinetic Monitoring: Extract 10 µL aliquots at 15, 30, 60, 90, and 120 minutes. Quench each aliquot immediately by diluting in 100 µL of a 0.1% acetic acid/MeCN solution (to neutralize the basic catalyst).

  • Validation: Run a parallel reaction omitting the catalyst. A valid system will show <5% conversion in the control vial after 12 hours[6].

Protocol B: Preparative Michael Addition

Rationale: Toluene is chosen to suppress background solvent-mediated proton transfer, forcing the substrates to rely entirely on the organocatalyst's microenvironment.

Step-by-Step Methodology:

  • Reaction Assembly: To a 10 mL round-bottom flask, add trans-

    
    -nitrostyrene (1.0 mmol) and diethyl malonate (1.5 mmol) in 3.0 mL of anhydrous toluene.
    
  • Catalysis: Add DPAA (10 mol%, 0.1 mmol) dropwise under vigorous stirring at 25°C.

  • Monitoring: Monitor the consumption of the nitrostyrene via TLC (Hexanes:EtOAc 4:1) or crude

    
    H NMR.
    
  • Quench and Isolation: Upon completion (approx. 8 hours for DPAA), quench the reaction with saturated aqueous

    
     (5 mL) to protonate the catalyst and partition it into the aqueous layer. Extract the organic layer with ethyl acetate (3 x 5 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure Michael adduct.
    

Workflow S1 1. Preparation Reactants + Internal Std (Dodecane) S2 2. Catalyst Injection (5-10 mol% Base) S1->S2 S3 3. Kinetic Sampling (Quench with AcOH) S2->S3 S4 4. GC-FID / NMR Analysis S3->S4 S5 5. Yield & Selectivity Quantification S4->S5

Fig 2: Self-validating experimental workflow for benchmarking organocatalyst kinetics.

Conclusion

Benchmarking reveals that this compound (DPAA) bridges the gap between the mild, often sluggish reactivity of TEA and the aggressive, sometimes destructive basicity of DBU. By harnessing the bifunctional reactivity inherent to


-amino ketones[8], DPAA serves as a highly efficient, chemoselective organocatalyst for complex C-C bond formations, making it a valuable tool for researchers in drug development and synthetic methodology.

References

  • Li, G., Xiao, J., & Zhang, W. (2011). Knoevenagel condensation catalyzed by a tertiary-amine functionalized polyacrylonitrile fiber. Green Chemistry (RSC Publishing).
  • OSTI.
  • PMC. (2023). Polymeric Networks Containing Amine Derivatives as Organocatalysts for Knoevenagel Reaction within Continuously Driven Microfluidic Reactors.
  • Taylor & Francis. (2024). Full article: Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Tandfonline.com.
  • ChemRxiv.
  • Benchchem. The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals. Benchchem.com.
  • ResearchGate. (2020). Recent advances in the synthesis of α-amino ketones.
  • Organic Chemistry Frontiers. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. RSC Publishing.
  • Beilstein Journals. (2018).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Dipropylamino)acetone

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 1-(Dipropylamino)acetone

Part 1: Hazard Profile & Risk Assessment

Core Directive: this compound is a bifunctional molecule containing a ketone backbone and a tertiary amine.[1] You must treat this chemical as a Flammable Corrosive . Do not rely on standard "organic solvent" protocols; the amine functionality introduces specific toxicity and incompatibility risks.

Physicochemical Hazard Matrix

PropertyHazard ClassCritical Implication
Flammability Flammable Liquid (Cat 3) Flash point is likely <60°C. Vapors are heavier than air and may travel to ignition sources.[2][1]
Corrosivity Skin Corr.[3][4][5] 1B / Eye Dam. 1 Tertiary amines are organic bases. Direct contact causes chemical burns and tissue necrosis.
Toxicity Acute Tox. (Oral/Dermal) High lipid solubility facilitates rapid dermal absorption. Potential respiratory sensitizer.
Reactivity Incompatible Violent reaction with strong oxidizers and acids. Will degrade standard nitrile gloves.

Warning: This compound is a structural precursor to controlled substances (e.g., Dipipanone). Ensure your inventory tracking complies with local regulatory bodies (e.g., DEA List I/II watchlists or local equivalents) regarding diversion control.

Part 2: Personal Protective Equipment (PPE) Strategy

The "Dual-Solvent" Problem: Standard laboratory gloves often fail against this compound.[1] The ketone moiety swells/degrades Nitrile , while the amine moiety can permeate Latex and Viton .

Hand Protection (The "Double-Shell" Protocol)[1][2]
  • Inner Layer: Disposable Nitrile (4 mil) .

    • Function: Mechanical protection and sweat absorption. Note: Do not rely on this for chemical resistance.[1]

  • Outer Layer (Primary Barrier): Silver Shield® / 4H® (PE/EVOH Laminate) or Butyl Rubber (0.7 mm) .[1]

    • Why? Laminates provide >8-hour breakthrough time for both ketones and amines.[1] Butyl rubber is excellent for ketones and offers good resistance to amines.[6]

    • Prohibition:[1] Do NOT use standard disposable nitrile or latex gloves as the sole barrier.

Respiratory Protection
  • Primary Control: All handling must occur within a certified Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges combined with P100 particulate filters .[2][1]

    • Why? The amine odor threshold is often higher than the safety limit. You cannot rely on smell to detect exposure.

Eye & Body Defense[2][8][9]
  • Eyes: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to the corrosive risk.

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[2][1] Synthetic blends (polyester) may melt onto skin if the flammable liquid ignites.

Part 3: Visualization of Safety Logic

Figure 1: PPE Selection & Handling Decision Matrix

PPE_Decision_Matrix Start START: Handling this compound Check_Vol Is volume > 100 mL? Start->Check_Vol Hood_Check Is Fume Hood Available? Check_Vol->Hood_Check Yes or No Resp_Check Use Full-Face Respirator (OV/P100) Hood_Check->Resp_Check No (Emergency Only) Hood_Use Work in Hood (Sash at 18 inches) Hood_Check->Hood_Use Yes Glove_Select Select Glove Material Nitrile Standard Nitrile Only Glove_Select->Nitrile Avoid Laminate Laminate (Silver Shield) or Butyl Rubber Glove_Select->Laminate Recommended Stop STOP: Do Not Proceed Nitrile->Stop High Permeation Risk End Execute Experiment Laminate->End Proceed with Protocol Resp_Check->Glove_Select Hood_Use->Glove_Select

Caption: Decision tree for selecting appropriate engineering controls and PPE based on volume and facility capabilities.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation
  • Quenching Agent: Prepare a beaker of dilute Acetic Acid (5%) or Citric Acid nearby. This acts as a neutralizer for minor amine splashes (do not use on eyes).

  • Grounding: If transferring >500mL, ground the receiving vessel to prevent static discharge ignition of the ketone vapors.

Phase 2: Transfer & Handling
  • Don PPE: Put on inner nitrile gloves, then the chemical-resistant laminate/butyl gloves.

  • Syringe Transfer: For volumes <50 mL, use a glass syringe with a Luer-lock tip.

    • Technique: Avoid over-pressurizing the vial. Use a bleed needle to equalize pressure if withdrawing from a septum-sealed bottle.[2][1]

  • Cannula Transfer: For volumes >50 mL, use positive pressure transfer (nitrogen/argon) via cannula. Do not pour. Pouring generates static and increases vapor release.

Phase 3: Emergency Response
  • Skin Contact: Immediately flush with water for 15 minutes.[3][7] Do not use vinegar on large burns; the heat of neutralization can worsen tissue damage.[1]

  • Spill (>10 mL):

    • Evacuate the immediate area.[8]

    • Cover spill with Vermiculite or Sand . Do not use paper towels (fire hazard).

    • Collect waste into a container marked "Organic Alkaline Waste."

Part 5: Disposal & Waste Management

Waste Stream Classification: Organic Basic (Alkaline) Flammable. [2][1]

ComponentDisposal MethodRationale
Liquid Waste Segregated Solvent Stream (Basic)Do not mix with acid waste streams.[2][1] Exothermic reaction may cause explosion.
Solid Waste Double-bagged in hazardous wasteContaminated gloves and wipes retain corrosive potential.[1]
Empty Containers Triple rinse with MethanolRinsate must go to liquid waste. Deface label before disposal.

Diagram 2: Waste Segregation Workflow

Waste_Segregation Waste_Source Chemical Waste This compound Decision Check pH / Compatibility Waste_Source->Decision Acid_Stream Acid Waste Stream (Halogenated/Non-Hal) Decision->Acid_Stream Incorrect Base_Stream Basic Organic Waste (C > 9) Decision->Base_Stream Correct Reaction EXOTHERMIC REACTION (Explosion Hazard) Acid_Stream->Reaction Mixes with Amine Safe_Disp Safe Incineration Base_Stream->Safe_Disp

Caption: Logical flow for preventing incompatible waste mixing. Segregation from acidic waste is critical.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[2][1] (Referenced for Laminate/Butyl vs. Ketone/Amine permeation data).

  • PubChem. (n.d.). Compound Summary: 1-(Dimethylamino)propan-2-one (Structural Analogue).[2][1] National Library of Medicine. [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134). [Link][2][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.